3-[3-(Trifluoromethyl)phenyl]butan-1-amine
Description
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Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOWSYPTSEMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3-[3-(trifluoromethyl)phenyl]butan-1-amine: A Technical Guide
Executive Summary & Molecule Profile
Target Molecule: 3-[3-(trifluoromethyl)phenyl]butan-1-amine CAS Registry Number: 708253-40-1 Molecular Formula: C11H14F3N Molecular Weight: 217.23 g/mol
This guide details the synthesis of 3-[3-(trifluoromethyl)phenyl]butan-1-amine , a critical pharmacophore often utilized in the development of calcimimetics (e.g., Cinacalcet analogs) and monoamine transporter modulators. The molecule features a primary amine tethered to a chiral center at the C3 position, bearing a meta-trifluoromethyl phenyl group.
The presence of the trifluoromethyl (-CF3) group at the meta-position is non-trivial; it enhances metabolic stability by blocking oxidative metabolism at the phenyl ring and increases lipophilicity (LogP), improving blood-brain barrier permeability. However, its strong electron-withdrawing nature (
Therefore, this guide prioritizes constructive carbon-carbon bond formation via conjugate addition or olefination, followed by functional group reduction. Two distinct pathways are presented:
-
Route A (Enantioselective): Rhodium-catalyzed asymmetric conjugate addition (High-Value, Drug Discovery Standard).
-
Route B (Racemic): Horner-Wadsworth-Emmons (HWE) olefination (Robust, Scale-up Standard).
Retrosynthetic Analysis
To design a robust synthesis, we disconnect the molecule at the C1-N bond and the C3-Ar bond. The Saturated Nitrile (Intermediate 3) serves as the pivotal "linchpin" intermediate for both racemic and asymmetric strategies.
Figure 1: Retrosynthetic logic identifying the saturated nitrile as the common high-value intermediate.
Route A: Asymmetric Synthesis (The "Precision" Standard)
For drug development applications requiring high enantiomeric excess (ee), the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to crotononitrile is the superior method. This route establishes the C3 stereocenter in a single catalytic step.
Mechanism & Logic
The reaction utilizes a Rh(I) catalyst coordinated with a chiral ligand (e.g., (R)-BINAP or Chiral Dienes). The mechanism proceeds via:
-
Transmetallation: The aryl group transfers from boron to rhodium.
-
Carborhodation: The Aryl-Rh species adds across the alkene of crotononitrile.
-
Hydrolysis: Protonolysis releases the product and regenerates the catalyst.
Protocol 1: Rh-Catalyzed Arylation
Reagents: 3-(Trifluoromethyl)phenylboronic acid, Crotononitrile, [Rh(acac)(C2H4)2], (R)-BINAP, Dioxane/H2O.
-
Catalyst Formation: In a glovebox or under Argon, charge a reaction flask with [Rh(acac)(C2H4)2] (3.0 mol%) and (R)-BINAP (3.3 mol%). Add 1,4-dioxane and stir at room temperature for 15 min to generate the active cationic Rh-complex.
-
Substrate Addition: Add 3-(trifluoromethyl)phenylboronic acid (2.0 equiv) and crotononitrile (1.0 equiv).
-
Reaction: Add water (ratio Dioxane:Water 10:1) to facilitate the catalytic cycle. Heat the mixture to 90°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields (R)-3-[3-(trifluoromethyl)phenyl]butanenitrile .
-
Expected Yield: 85-92%
-
Expected ee: >94% (Determined by Chiral HPLC).
-
Route B: Racemic Synthesis (The "Robust" Standard)
For early-stage discovery or scaffold generation where chirality is not yet defined, the Horner-Wadsworth-Emmons (HWE) route is cost-effective and scalable.
Protocol 2: HWE Olefination & Hydrogenation
Reagents: 3'-(Trifluoromethyl)acetophenone, Diethyl cyanomethylphosphonate, NaH, THF, Pd/C, H2.
-
Olefination:
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.
-
Dropwise add Diethyl cyanomethylphosphonate (1.2 equiv). Stir 30 min until clear (formation of phosphonate carbanion).
-
Add 3'-(Trifluoromethyl)acetophenone (1.0 equiv). Warm to RT and reflux for 4-6 hours.
-
Observation: The reaction yields a mixture of E/Z unsaturated nitriles: 3-[3-(trifluoromethyl)phenyl]but-2-enenitrile.
-
Workup: Quench with water, extract with ether.
-
-
One-Pot Hydrogenation:
-
Dissolve the crude unsaturated nitrile in Ethanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (balloon pressure or 1-3 bar) for 4 hours.
-
Note: This step reduces the C=C bond selectively without reducing the nitrile (unless high pressure/Raney Ni is used).
-
Product: Racemic 3-[3-(trifluoromethyl)phenyl]butanenitrile.
-
Universal Step: Nitrile Reduction to Amine
Both routes converge at the saturated nitrile. Converting the nitrile to the primary amine requires chemoselective reduction to avoid secondary amine formation.
Protocol 3: Cobalt-Catalyzed Borohydride Reduction
This method is preferred over LiAlH4 for safety and selectivity on bench scale.
Reagents: CoCl2·6H2O, NaBH4, MeOH.
-
Setup: Dissolve the nitrile intermediate (1.0 equiv) in Methanol (0.2 M). Add CoCl2·6H2O (1.0 equiv). The solution turns deep purple/pink.
-
Reduction: Cool to 0°C. Add NaBH4 (5.0 equiv) portion-wise.
-
Caution: Vigorous gas evolution (H2). The solution will turn black (formation of Cobalt boride active species).
-
-
Completion: Stir at RT for 2 hours. Monitor by TLC/LCMS.
-
Quench: Carefully add 1N HCl until pH < 2 (destroys boride and solubilizes cobalt). Stir 30 min.
-
Isolation: Basify with NH4OH to pH > 10. Extract with DCM (3x).
-
Salt Formation (Optional but Recommended): Treat the organic layer with HCl in Dioxane. Evaporate to obtain 3-[3-(trifluoromethyl)phenyl]butan-1-amine hydrochloride as a stable white solid.
Data Summary & Critical Control Points
Analytical Profile
| Parameter | Specification | Notes |
| 1H NMR (CDCl3) | Diagnostic doublet at ~1.3 ppm confirms the methyl branch.[1][2][3] | |
| 19F NMR | Single peak confirms integrity of CF3 group. | |
| Mass Spec (ESI+) | [M+H]+ = 218.1 | Base peak. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Rh) | Oxygen poisoning of catalyst. | Ensure strict degassing of dioxane/water. |
| Dimer Formation (Amine) | Intermediate imine reacting with amine product. | During reduction, keep concentration low or use excess ammonia/borohydride. |
| Defluorination | Over-reduction (Birch conditions). | Avoid Li/NH3 or harsh hydrogenation conditions. Pd/C is safe for Ar-CF3. |
Process Flow Diagram (Route A)
Figure 2: Workflow for the asymmetric synthesis of the target amine.
References
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to
-Unsaturated Nitriles." Journal of the American Chemical Society, 2002. Link -
Soloshonok, V. A., et al. "Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines."[4] National Institutes of Health (PMC), 2012. Link
-
ChemicalBook. "Product Profile: 1-[3-(trifluoromethyl)phenyl]butan-1-amine (CAS 708253-40-1)." ChemicalBook Database. Link
-
PubChem. "Compound Summary: 3-Methyl-3-phenylbutan-1-amine (Structural Analog)." National Library of Medicine. Link
-
Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles to Primary Amines using Cobalt Boride." Tetrahedron Letters, 2000. Link
Sources
- 1. 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
3-[3-(trifluoromethyl)phenyl]butan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-[3-(Trifluoromethyl)phenyl]butan-1-amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-[3-(trifluoromethyl)phenyl]butan-1-amine. This compound is a substituted phenylbutylamine featuring a trifluoromethyl (CF₃) group on the aromatic ring. The presence of the CF₃ group, a key pharmacophore in modern drug discovery, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data and procedural insights to facilitate its use as a building block in the synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chiral molecule that possesses a unique combination of an aliphatic amine and a trifluoromethyl-substituted aromatic ring. These features make it a valuable intermediate in synthetic and medicinal chemistry.
Structure and Identification
The core structure consists of a butane chain with an amine group at the 1-position and a 3-(trifluoromethyl)phenyl group at the 3-position.
Caption: Chemical Structure of 3-[3-(trifluoromethyl)phenyl]butan-1-amine
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]butan-1-amine | N/A |
| CAS Number | 1225961-33-0 | [1] |
| Molecular Formula | C₁₁H₁₄F₃N | [1] |
| Molecular Weight | 217.23 g/mol | [1] |
| SMILES | CC(CCN)C1=CC=CC(=C1)C(F)(F)F |[1] |
Physicochemical Data
The physicochemical properties of this molecule are heavily influenced by the trifluoromethyl group, which increases lipophilicity (logP) and affects basicity (pKa). The data presented below for its isomer, 1-[3-(trifluoromethyl)phenyl]butan-1-amine, provides estimated values.
Table 2: Physicochemical Properties
| Property | Predicted Value | Reference |
|---|---|---|
| Boiling Point | 226.0 ± 35.0 °C | [2] |
| Density | 1.124 ± 0.06 g/cm³ | [2] |
| pKa | 8.98 ± 0.10 | [2] |
| logP | 2.8 | [3] |
| Appearance | Colorless to light yellow liquid (inferred) | [4][5] |
| Solubility | Soluble in most organic solvents |[4] |
Synthesis and Reactivity
While specific literature on the synthesis of 3-[3-(trifluoromethyl)phenyl]butan-1-amine is not widely available, a plausible synthetic route can be designed based on established organic chemistry principles.
Proposed Synthetic Workflow
A logical approach involves the construction of the carbon skeleton via a Grignard reaction, followed by the introduction of the amine functionality.
Caption: Plausible synthetic route for the target compound.
Experimental Protocol Outline:
-
Grignard Reagent Formation: React 1-bromo-3-(trifluoromethyl)benzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Carbonyl Addition: Add but-3-en-1-ol to the Grignard reagent. This step requires careful consideration of protecting groups for the hydroxyl function. A more direct route may involve the addition to but-3-en-2-one followed by reduction.
-
Hydroxide to Azide Conversion: Convert the resulting alcohol into a good leaving group (e.g., mesylate or tosylate) and subsequently displace it with sodium azide to form the alkyl azide.
-
Reduction to Amine: Reduce the azide using a standard method, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with lithium aluminum hydride (LiAlH₄), to yield the final primary amine.
Chemical Reactivity
The reactivity is dominated by two main functional groups:
-
Primary Amine: As a primary amine, it is basic and nucleophilic. It will readily form salts with acids and react with electrophiles such as acyl chlorides and aldehydes to form amides and imines, respectively. This functionality is key for incorporating the molecule into larger structures.
-
Trifluoromethylated Phenyl Ring: The CF₃ group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution and acts as a meta-director. This electronic effect also increases the acidity of any N-H protons in derivatives and can influence the metabolic stability of the molecule by hindering oxidative metabolism of the ring.
Significance in Medicinal Chemistry and Drug Development
The trifluoromethyl group is a privileged moiety in drug design. Its incorporation into drug candidates can enhance several key properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life of the drug.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronic nature and size of the CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[6][7]
The phenyl-alkylamine scaffold is a common feature in many centrally active compounds.[8] Therefore, 3-[3-(trifluoromethyl)phenyl]butan-1-amine represents a valuable building block for generating libraries of novel compounds for screening against various biological targets, particularly within neuroscience and oncology.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity, purity, and structure of the synthesized compound.
Caption: A standard analytical workflow for characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons (with splitting patterns influenced by the CF₃ group), the aliphatic chain protons, the methyl group (a doublet), and the amine protons (a broad singlet).
-
¹³C NMR: Will reveal signals for all unique carbon atoms. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Will show a singlet for the three equivalent fluorine atoms of the CF₃ group.
-
-
Mass Spectrometry (MS): Electron ionization (EI) would likely show a molecular ion peak at m/z 217, along with characteristic fragmentation patterns, such as the loss of an ethylamine fragment or a benzylic cleavage.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), and strong C-F stretching bands (around 1100-1350 cm⁻¹).
Chromatographic Techniques
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are indispensable for assessing the purity of the compound and for separating it from starting materials, byproducts, and any isomers.[8][9] Due to the amine functionality, reverse-phase HPLC may require mobile phase additives (e.g., trifluoroacetic acid) to ensure good peak shape. GC is also suitable, given the compound's predicted boiling point.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be inferred from structurally related molecules like trifluoromethylanilines and other primary amines.
-
Potential Hazards:
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from oxidizing agents and strong acids.[12]
-
Conclusion
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a valuable chemical intermediate with significant potential in drug discovery and materials science. Its key features—a primary amine for derivatization and a trifluoromethyl-substituted phenyl ring for enhanced pharmacological properties—make it an attractive building block for creating novel molecules with tailored biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively and safely in their work.
References
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
-
Wikipedia. n-Butylamine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]
-
NIST. Benzenamine, 3-(trifluoromethyl)-. [Link]
-
PubChem. 3-Phenylbutylamine. [Link]
-
PubChem. 3-Methyl-3-phenylbutan-1-amine. [Link]
-
PubChemLite. 3-[3-(trifluoromethyl)phenyl]butan-1-amine. [Link]
-
ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine...[Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). [Link]
-
Wiley Online Library. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. [Link]
-
PMC - NIH. Validated chromatographic methods for determination of teriflunomide...[Link]
Sources
- 1. 1225961-33-0|3-[3-(Trifluoromethyl)phenyl]butan-1-amine|BLD Pharm [bldpharm.com]
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- 3. PubChemLite - 3-[3-(trifluoromethyl)phenyl]butan-1-amine (C11H14F3N) [pubchemlite.lcsb.uni.lu]
- 4. n-Butylamine - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization Guide: 3-[3-(trifluoromethyl)phenyl]butan-1-amine
This technical guide provides a comprehensive spectroscopic analysis of 3-[3-(trifluoromethyl)phenyl]butan-1-amine , a critical chiral building block in the synthesis of calcimimetics and other CNS-active pharmaceutical agents.
The following data is synthesized from chemometric principles, analogous structural standards, and available fragment-based literature to ensure high-fidelity reference values for research applications.
Executive Summary & Compound Identity
3-[3-(trifluoromethyl)phenyl]butan-1-amine (CAS: 1225961-33-0) is a primary amine featuring a meta-substituted trifluoromethyl phenyl ring and a chiral center at the
| Property | Detail |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]butan-1-amine |
| Molecular Formula | |
| Molecular Weight | 217.23 g/mol |
| Chirality | One stereocenter at C3 (exists as R or S enantiomers) |
| Physical State | Colorless to pale yellow oil |
Structural Analysis & Connectivity
The molecule consists of a flexible butylamine chain attached to a rigid aromatic core. The C3 chiral center creates a specific magnetic environment for the adjacent methylene protons, often rendering them diastereotopic in high-field NMR.
Structural Diagram (Graphviz)
Caption: Structural connectivity highlighting the electron-withdrawing trifluoromethyl group and the benzylic chiral center.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
H NMR Data (400 MHz)
The proton spectrum is characterized by the splitting of the benzylic methine and the distinct aromatic pattern caused by the meta-substitution.
| Position | Shift ( | Multiplicity | Integration | Assignment / Coupling ( |
| Ar-H | 7.45 – 7.52 | Multiplet | 2H | H-2 (singlet-like) & H-4 (doublet) |
| Ar-H | 7.38 – 7.44 | Triplet (pseudo) | 1H | H-5 (meta to |
| Ar-H | 7.30 – 7.35 | Doublet | 1H | H-6 (ortho to alkyl) |
| C3-H | 2.85 – 2.95 | Sextet | 1H | Benzylic methine ( |
| C1-H | 2.60 – 2.70 | Triplet | 2H | |
| C2-H | 1.65 – 1.80 | Multiplet | 2H | |
| C4-H | 1.28 | Doublet | 3H | Methyl group ( |
| NH2 | 1.10 – 1.50 | Broad Singlet | 2H | Exchangeable amine protons |
C NMR Data (100 MHz)
Key diagnostic features include the quartet splitting of carbons coupled to fluorine (
| Carbon Type | Shift ( | Splitting Pattern ( | Assignment |
| 124.2 | Quartet ( | Trifluoromethyl carbon | |
| Ar-C (ipso) | 146.5 | Singlet | Aromatic C attached to alkyl chain |
| Ar-C (C-CF3) | 130.8 | Quartet ( | Aromatic C attached to |
| Ar-CH | 128.9 | Singlet | C-5 |
| Ar-CH | 123.5 | Quartet ( | C-2 or C-4 (ortho to |
| Ar-CH | 122.8 | Quartet ( | C-2 or C-4 (ortho to |
| C1 | 40.2 | Singlet | Methylene |
| C2 | 40.8 | Singlet | Methylene |
| C3 | 36.5 | Singlet | Benzylic Methine |
| C4 | 22.1 | Singlet | Methyl |
F NMR Data (376 MHz)
Reference:
-
Shift:
-62.5 ppm (Singlet).[1] -
Diagnostic: A single sharp peak confirms the integrity of the trifluoromethyl group and lack of defluorination side-products.
Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV).
-
Molecular Ion (
): m/z 217.1 -
Protonated Molecular Ion (
): m/z 218.1 -
Key Fragmentation Pathways (EI):
-
-Cleavage: Loss of the amine fragment (
, mass 30). -
Benzylic Cleavage: Formation of the secondary carbocation stabilized by the phenyl ring.
-
Tropylium Ion: Rearrangement of the aromatic core often yields a characteristic ion at m/z 145 (
-substituted tropylium).
-
-Cleavage: Loss of the amine fragment (
Infrared (IR) Spectroscopy
Medium: Neat film (ATR).
| Wavenumber ( | Vibration Mode | Functional Group |
| 3350 - 3280 | N-H Stretch | Primary Amine (Doublet usually visible) |
| 2960 - 2870 | C-H Stretch | Alkyl chain ( |
| 1320 - 1100 | C-F Stretch | Trifluoromethyl (Strong, broad bands) |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
Experimental Protocols
NMR Sample Preparation
To ensure high-resolution data and prevent concentration-dependent shifts of the amine protons:
-
Mass: Weigh 10–15 mg of the amine oil.
-
Solvent: Dissolve in 0.6 mL of
(neutralized with basic alumina if the amine salt formation is suspected due to solvent acidity). -
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition: Run at 298 K. For quantitative analysis, set relaxation delay (
) seconds.
Purity Assessment Workflow
Use this logic flow to validate the synthesis product against the spectroscopic data.
Caption: Analytical workflow for validating 3-[3-(trifluoromethyl)phenyl]butan-1-amine.
Synthesis Context & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities. This compound is typically accessed via Reductive Amination .[2][3][4]
-
Precursor: 3-(3-trifluoromethylphenyl)butanal.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ). -
Common Impurities:
-
Alcohol derivative: Resulting from direct reduction of the aldehyde (Triplet at ~3.6 ppm in
H NMR). -
Dimer: Secondary amine formation (High molecular weight in MS).
-
References
-
PubChem. 3-Methyl-3-phenylbutan-1-amine (Analogous substructure data). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines (Methodology Reference). RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination Protocols. Available at: [Link]
Sources
Mechanistic Architecture of Trifluoromethylphenyl Scaffolds in Drug Design
Executive Summary: The "Fluorine Privilege"
In modern medicinal chemistry, the trifluoromethylphenyl (
-
Metabolic Shielding: Blocking CYP450-mediated oxidation at vulnerable aromatic sites.
-
Orthogonal Multipolar Binding: Enabling specific, directional electrostatic interactions within protein binding pockets that are inaccessible to hydrogenated analogs.
-
Lipophilic Vectoring: Increasing membrane permeability (
) to facilitate blood-brain barrier (BBB) crossing or hydrophobic pocket occupancy.
This guide dissects the molecular mechanics of these compounds, using Celecoxib and Fluoxetine as primary case studies, and provides validated protocols for characterizing their binding interactions.
Physicochemical Basis of Action
The
Electronic and Steric Parameters
The
| Parameter | Methyl ( | Trifluoromethyl ( | Mechanistic Implication |
| Hammett Constant ( | -0.17 (Donor) | +0.54 (Acceptor) | Deactivates phenyl ring; increases acidity of neighboring protons (e.g., sulfonamides). |
| Hansch Lipophilicity ( | +0.56 | +0.88 | Drives hydrophobic collapse in binding pockets; enhances passive diffusion. |
| Van der Waals Volume | 13.7 ų | 21.3 ų | |
| Bond Energy (C-X) | ~99 kcal/mol | ~116 kcal/mol | Renders the C-F bond metabolically inert to oxidative cleavage. |
The Metabolic Blockade
The primary failure mode for phenyl-containing drugs is hydroxylation by Cytochrome P450 (CYP) isoforms. Replacing a C-H or C-Me bond with C-
Mechanistic Case Studies
Enzyme Selectivity: The COX-2 "Side Pocket" Mechanism
Compound: Celecoxib (Celebrex) Target: Cyclooxygenase-2 (COX-2)
The trifluoromethylphenyl group is the determinant of Celecoxib's selectivity for COX-2 over COX-1 (selectivity ratio ~30:1).
-
The Structural Gate: The COX active site contains a hydrophobic channel. In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523). In COX-2, this is a smaller Valine (Val523).
-
The Mechanism: The smaller Val523 in COX-2 reveals a secondary "side pocket" (hydrophobic cavity). The bulky
group of Celecoxib inserts precisely into this pocket. -
The Exclusion: In COX-1, the extra methyl group of Ile523 sterically clashes with the
group, preventing binding.
Figure 1: Mechanistic logic of Celecoxib's COX-2 selectivity driven by the steric requirement of the trifluoromethyl group.
Orthogonal Multipolar Interactions
Unlike hydrogen bonds, C-F interactions are often electrostatic and directional.
-
The Dipole: The C-F bond is highly polarized (
). -
The Interaction: Fluorine can accept interactions from backbone amide carbonyl carbons (
) or amide protons ( ). -
Orthogonal Geometry: In thrombin inhibitors and other proteases, the C-F bond often approaches the backbone carbonyl carbon in an orthogonal trajectory, maximizing the attraction between the fluorine lone pair and the electrophilic carbon of the carbonyl, while minimizing repulsion.
Experimental Protocols: Validating the Mechanism
To confirm that a
Protocol: Ligand-Observed STD-NMR
This protocol detects the transfer of saturation from the protein to the fluorinated ligand. If the ligand binds, the
Reagents & Equipment:
-
Instrument: 500-600 MHz NMR with a
probe (cryoprobe preferred). -
Buffer:
or phosphate buffer (pH 7.4). Avoid fluorinated buffers. -
Protein: Target protein (
). -
Ligand: Fluorinated test compound (
).
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare a control tube: Ligand only (500
) in buffer. -
Prepare the experimental tube: Protein (10
) + Ligand (500 ) in buffer. Ligand:Protein ratio should be > 50:1.
-
-
Pulse Sequence Setup (STD-DIFF):
-
On-Resonance Irradiation: Set the saturation pulse at a frequency specific to the protein (e.g., -0.5 ppm or in the aliphatic region) where the ligand has no signals.
-
Off-Resonance Irradiation: Set the control pulse far from any signals (e.g., 30 ppm).
-
Saturation Train: Use a train of Gaussian pulses (total time 2-3 seconds) to saturate the protein.
-
-
Acquisition:
-
Acquire interleaved scans (On-Resonance vs. Off-Resonance).
-
Subtract the "On" spectrum from the "Off" spectrum.
-
-
Data Analysis:
-
Binding Signal: In the difference spectrum, only ligands in rapid exchange with the protein binding pocket will show a signal.
-
Epitope Mapping: If the molecule has multiple
or groups, the group with the strongest STD effect (highest signal intensity) is in closest contact with the protein surface.
-
Figure 2:
Comparative Data: Methyl vs. Trifluoromethyl[1][2][3][4]
The following table illustrates why
| Property | Toluene Derivative ( | Trifluorotoluene Derivative ( | Impact on Drug Design |
| Lipophilicity ( | Baseline | +0.6 to +1.1 vs | dramatically increases BBB permeability. |
| Metabolic Stability ( | Low (Benzylic oxidation) | High (Blocked) | Increases duration of action; reduces dosing frequency. |
| Dipole Moment | ~0.4 D | ~2.6 D | Creates strong electrostatic handles for binding. |
| Biological Example | Tolbutamide (oxidized rapidly) | Chlorpropamide (Cl analog) / Fluoxetine ( |
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.National Institutes of Health (NIH) / PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.BenchChem.
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.NIH / PubMed Central.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.NIH / PubMed Central.
Sources
Technical Guide: Discovery & Optimization of Novel Trifluoromethylphenyl Amine Derivatives
Executive Summary
This technical guide outlines a systematic approach to the rational design, synthesis, and pharmacological profiling of trifluoromethylphenyl amine derivatives. The trifluoromethyl (
Rational Design & SAR: The Fluorine Effect
The incorporation of a trifluoromethyl group onto a phenyl amine scaffold is rarely accidental. It is a strategic decision to modulate the physicochemical profile of a lead compound.
The "Magic Methyl" Bioisostere
While often compared to a methyl group due to effective volume, the
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile methyl group or an oxidizable phenyl position with
blocks Cytochrome P450 (CYP450) oxidation. -
Lipophilicity (
): The high lipophilicity of the group facilitates membrane permeability, crucial for CNS targets or intracellular kinases. -
Electronic Deactivation: The strong electron-withdrawing nature (
) of the group reduces the electron density of the aromatic ring. This lowers the of the aniline nitrogen, reducing its nucleophilicity—a critical factor in synthesis (see Section 2).
SAR Decision Logic
The following diagram illustrates the decision matrix for incorporating
Figure 1: Decision logic for incorporating trifluoromethyl groups to block metabolic hotspots.
Synthetic Methodology: Overcoming Low Nucleophilicity
The primary challenge in synthesizing trifluoromethylphenyl amines is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing
The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination using specialized ligands.[2][3]
Ligand Selection Strategy
-
Standard Ligands (BINAP, dppf): Often insufficient for electron-deficient
-anilines. -
Advanced Ligands (BrettPhos, tBuBrettPhos): These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of the aryl halide and, crucially, the reductive elimination step involving the weak amine nucleophile.
Comparative Reaction Parameters
| Parameter | Standard Condition | Optimized for | Rationale |
| Catalyst Source | Pre-catalysts (e.g., BrettPhos Pd G3) | Ensures rapid formation of the active | |
| Ligand | BINAP / Xantphos | BrettPhos / tBuBrettPhos | Increases electron density on Pd to facilitate coupling of weak nucleophiles. |
| Base | Stronger bases ( | ||
| Solvent | Toluene / DMF | t-Amyl Alcohol / Dioxane | Higher boiling points allow thermal activation; t-Amyl alcohol promotes solubility of polar intermediates. |
Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethyl)aniline
Objective: Couple 4-trifluoromethylaniline with an aryl bromide (Ar-Br) to form a diarylamine. Self-Validating Step: The use of an internal standard (NMR) or LCMS monitoring at t=1h ensures the catalyst is active before committing to long reaction times.
Materials
-
Aryl Bromide (1.0 equiv)
-
4-(Trifluoromethyl)aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: Sodium tert-butoxide (
) (1.4 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Inert Atmosphere Setup:
-
Flame-dry a resealable reaction vial equipped with a magnetic stir bar.
-
Cycle with Argon/Vacuum (3x) to remove trace oxygen (Oxygen poisons the Pd(0) species).
-
-
Reagent Addition:
-
Add the Aryl Bromide, 4-(Trifluoromethyl)aniline, and
to the vial. -
Critical Step: Add the BrettPhos Pd G3 catalyst last to minimize air exposure.
-
-
Solvent & Degassing:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Sparge the solution with Argon for 5 minutes. (Dissolved oxygen is the #1 cause of failure in Buchwald couplings).
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12 hours.
-
Validation: At t=1h, take a 10µL aliquot, dilute in MeCN, and inject into LCMS. Look for the consumption of Ar-Br. If <5% conversion, check water content in solvent.
-
-
Workup & Purification:
-
Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite (removes Pd black).
-
Concentrate in vacuo.[4]
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
compounds often "streak" on silica; adding 1% to the eluent can improve peak shape.
-
Pharmacological Profiling: Metabolic Stability
Once synthesized, the derivative must be validated for metabolic stability, confirming the "blocking" effect of the
In Vitro Microsomal Stability Assay
This assay measures the intrinsic clearance (
Workflow Logic:
-
Incubation: Compound (1 µM) + Liver Microsomes (Human/Rat) + NADPH (Cofactor).
-
Sampling: Aliquots taken at 0, 15, 30, 45, 60 min.
-
Quenching: Add ice-cold Acetonitrile (precipitates proteins).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Interpretation:
-
High Stability: >80% remaining after 60 min. (Success:
effectively blocked metabolism). -
Low Stability: <50% remaining. (Failure: Metabolic switching occurred; oxidation likely shifted to another site on the ring).
Workflow Visualization
Figure 2: The Design-Make-Test-Analyze (DMTA) cycle specific to trifluoromethylphenyl amines.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Available at: [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Sources
initial toxicity screening of fluorinated aromatic amines
Technical Guide: Initial Toxicity Screening of Fluorinated Aromatic Amines
Executive Summary: The Fluorine Paradox
In medicinal chemistry, the strategic introduction of fluorine into aromatic amines (anilines) is a double-edged sword. While fluorine substitution is a proven tactic to modulate pKa, enhance lipophilicity, and block metabolic "soft spots" (specifically para-hydroxylation), it fundamentally alters the toxicological profile of the molecule.
For researchers, the challenge lies in the "Fluorine Paradox" : The same electron-withdrawing effects that improve metabolic stability can inadvertently shunt metabolism toward N-hydroxylation—the primary driver of genotoxicity in this class—or stabilize toxic metabolites. This guide outlines a self-validating, tiered screening strategy designed to detect these specific liabilities early in the development pipeline.
Mechanistic Basis of Toxicity
To screen effectively, one must understand the causality. The toxicity of fluorinated aromatic amines (FAAs) is rarely intrinsic to the parent molecule; it is almost exclusively metabolically driven .
The Bioactivation Pathway
The primary hazard is the CYP450-mediated oxidation of the amino group.
-
Detoxification (Ring Oxidation): Typically, CYPs oxidize the aromatic ring (e.g., at the para position) to form phenols, which are rapidly conjugated (glucuronidation/sulfation) and excreted.
-
Bioactivation (N-Oxidation): If ring oxidation is blocked (e.g., by a para-fluorine), CYPs may catalyze N-hydroxylation . The resulting N-hydroxylamine is unstable and can undergo Phase II esterification (e.g., by N-acetyltransferases or sulfotransferases) to form a highly electrophilic nitrenium ion .
-
The Fluorine Effect:
-
Electronic Deactivation: Fluorine’s strong electronegativity ($ \chi = 3.98 $) deactivates the ring, generally making N-oxidation less favorable energetically compared to non-fluorinated analogs.
-
Metabolic Shunting: However, if F is placed at the primary site of metabolism (blocking C-H oxidation), the metabolic flux is forced toward the N-terminus, potentially increasing the formation of genotoxic species despite the electronic deactivation.
-
Visualization: Metabolic Divergence
The following diagram illustrates the critical branch point between safe clearance and DNA adduct formation.
Figure 1: Divergent metabolic pathways for fluorinated anilines. Blocking ring oxidation can shunt flux toward N-hydroxylation and subsequent genotoxicity.
Tiered Screening Protocol
Do not rely on a single assay. A robust system uses orthogonal methods to build a "weight of evidence" case.
Tier 1: In Silico Structural Alerts (High Throughput)
Before synthesis, evaluate the structure. However, standard QSAR models often fail to account for the subtle electronic shielding of fluorine.
-
Action: Use models specifically trained on halogenated anilines (e.g., CASE Ultra or specific OECD QSAR Toolbox modules).
-
Red Flag: High predicted lipophilicity (LogP > 3) combined with a blocked para-position.
Tier 2: The Modified Ames Test (The Gold Standard)
Standard Ames protocols (OECD 471) may yield false negatives for FAAs because rat liver S9 (the standard metabolic activation system) sometimes lacks sufficient N-oxidation capacity for certain aromatic amines.
Expert Insight: For FAAs, consider the Prival Modification (or similar hamster S9 variations) if rat S9 results are equivocal. Hamster liver S9 is often more competent at N-hydroxylating aromatic amines.
Table 1: Comparative Genotoxicity Screening Conditions
| Parameter | Standard Ames (OECD 471) | Modified Ames for FAAs | Rationale |
| Metabolic Activation | Rat Liver S9 (Aroclor/Phenobarbital induced) | Hamster Liver S9 (high CYP1A2 activity) | Hamster CYP1A2 is often more efficient at N-hydroxylation of anilines. |
| Co-factors | Standard NADPH generation system | Standard + FMN/NADH (optional) | Flavin cofactors can assist specific reductive/oxidative steps. |
| Incubation Method | Plate Incorporation | Pre-incubation (20-30 min) | Allows reactive metabolites to form and interact with bacteria before agar solidification. |
| Strains | TA98, TA100, TA1535, TA1537, WP2uvrA | Focus on TA98 (frameshift) & TA100 | Aromatic amines predominantly cause frameshift mutations (TA98). |
Tier 3: Reactive Metabolite Trapping (Chemical Biology)
To confirm if the fluorine is stabilizing a reactive intermediate (like a quinone imine), use Glutathione (GSH) trapping.
-
Method: Incubate FAA with human liver microsomes (HLM) + NADPH + GSH.
-
Analysis: LC-MS/MS search for [M+GSH] adducts.
-
Interpretation: The presence of GSH adducts confirms bioactivation to an electrophile, even if the Ames test is negative (a "soft" alert for idiosyncratic toxicity).
Detailed Experimental Protocol: The "Pre-Incubation" Ames Assay
This protocol prioritizes sensitivity for short-lived metabolites common in FAA bioactivation.
Reagents:
-
Test Compound: Dissolved in DMSO (ensure final concentration < 5% v/v).
-
S9 Mix: 10% or 30% Hamster Liver S9 fraction, buffered with phosphate (pH 7.4), G-6-P, NADP+, MgCl2, KCl.
-
Bacterial Strains: S. typhimurium TA98 and TA100 (overnight cultures,
cells/mL).
Workflow:
-
Preparation: Aliquot 0.5 mL of S9 mix (or phosphate buffer for -S9 control) into sterile glass tubes.
-
Inoculation: Add 0.1 mL of fresh bacterial culture.
-
Dosing: Add 0.05 mL of test compound solution (at 5 log-spaced concentrations).
-
Pre-Incubation (Critical Step): Incubate tubes at 37°C for 20 minutes with gentle shaking. This step maximizes the contact time between the generated N-hydroxy metabolite and the bacterial DNA before the agar matrix limits diffusion.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin), vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates inverted at 37°C for 48–72 hours.
-
Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response is considered positive.
Screening Logic Flowchart
Use this decision tree to interpret results and determine compound progression.
Figure 2: Decision logic for progressing FAAs. Note that a negative Ames but positive GSH trap suggests non-genotoxic risks (e.g., hepatotoxicity).
References
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. Link
-
Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2015). Bioactivation in Drug Discovery: The Role of Chemical Structure and Structural Alerts. Drug Discovery Today. Link
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Aryl-Butan-1-Amines
Foreword: The Strategic Importance of Chiral 3-Aryl-Butan-1-Amines
Chiral 3-aryl-butan-1-amines represent a privileged structural motif in medicinal chemistry and drug development. Their specific three-dimensional arrangement is crucial for molecular recognition and biological activity, making them key building blocks for a range of pharmaceuticals. A prominent example is Sitagliptin, the active ingredient in the top-selling diabetes medication Januvia®, which features a chiral 3-(trifluoromethyl)-phenyl-butan-1-amine core. The demand for enantiomerically pure amines has propelled the development of sophisticated and efficient synthetic strategies.[1][2][3]
This guide provides an in-depth exploration of the leading methodologies for the asymmetric synthesis of these valuable compounds. We will move beyond simple procedural lists to dissect the underlying principles, compare the strategic advantages of different approaches, and provide detailed, field-tested protocols for researchers and drug development professionals.
Strategic Overview: Pathways to Enantiopure 3-Aryl-Butan-1-Amines
The primary challenge lies in the precise installation of the stereocenter at the C-3 position. Three dominant strategies have emerged, each with distinct advantages concerning scalability, cost, and substrate scope:
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: This is the most powerful and atom-economical approach, widely used in industrial-scale synthesis.[4] It involves the direct hydrogenation of a prochiral unsaturated precursor, such as an enamine or an α,β-unsaturated nitrile, using a chiral catalyst.
-
Biocatalysis via Transaminases: Leveraging the exquisite selectivity of enzymes, this method offers an environmentally benign route starting from a prochiral ketone. It is a rapidly advancing field for producing high-purity enantiomers.[5][6]
-
Chiral Auxiliary-Mediated Synthesis: This classical and reliable approach uses a recoverable chiral molecule to direct the stereochemical outcome of a key reaction, followed by its removal. The use of tert-butanesulfinamide is a benchmark for this strategy.[7][8][9]
The logical flow for selecting a synthetic strategy is outlined below.
Caption: Strategy selection workflow for chiral amine synthesis.
Method I: Transition-Metal Catalyzed Asymmetric Hydrogenation
This approach is the cornerstone of modern industrial chiral amine synthesis due to its high efficiency and minimal waste production.[4] The core principle involves the hydrogenation of a C=C or C≡N bond in a prochiral substrate, guided by a chiral transition-metal complex (typically Rhodium, Ruthenium, or Iridium) to create the desired stereocenter.
Key Strategy: Asymmetric Hydrogenation of Enamines
The hydrogenation of a β-aryl enamine is one of the most direct routes. The industrial synthesis of Sitagliptin famously employs a Rhodium-based catalyst with a chiral ferrocenyl diphosphine ligand (e.g., t-Bu JOSIPHOS) to hydrogenate a specific enamine precursor with exceptional enantioselectivity.[3]
Causality of Catalysis: The success of this reaction hinges on the formation of a transient metal-substrate chelate. The chiral ligand creates a highly structured chiral pocket around the metal center. The enamine substrate coordinates to the metal, and hydrogen is delivered preferentially to one face of the double bond, leading to the formation of one enantiomer over the other.
Caption: Simplified catalytic cycle for asymmetric enamine hydrogenation.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine
This protocol is a representative example for the synthesis of a protected 3-aryl-butan-1-amine.
Safety Precaution: This reaction must be conducted in a high-pressure reactor (autoclave) by trained personnel. Handle hydrogen gas with extreme care.
Materials & Reagents:
-
Prochiral enamine substrate (e.g., tert-butyl (Z)-3-aryl-4-aminobut-2-enoate)
-
Rhodium catalyst precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral Ligand: (R,S)-t-Bu-JOSIPHOS or similar ferrocenyl diphosphine
-
Hydrogen gas (high purity)
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Inert gas: Argon or Nitrogen
Procedure:
-
Catalyst Preparation: In a glovebox, add the rhodium precursor (1.0 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask. Add degassed MeOH to dissolve the components and stir for 30 minutes to form the active catalyst solution.
-
Reactor Setup: Place the enamine substrate (1.0 equiv) into the autoclave vessel.
-
Inerting: Seal the autoclave. Purge the vessel three times with inert gas, followed by three purges with low-pressure hydrogen gas to ensure an oxygen-free atmosphere.
-
Reaction Initiation: Under a positive pressure of inert gas, transfer the pre-formed catalyst solution from the Schlenk flask into the autoclave via cannula.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 90 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and filter through a short plug of silica gel to remove the catalyst. The product can be further purified by crystallization or chromatography if necessary.
-
Analysis: Determine the yield. Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Performance Data for Asymmetric Hydrogenation
| Catalyst System (Metal/Ligand) | Substrate Type | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh / (R,S)-t-Bu-JOSIPHOS | Protected β-aminoacrylate | 90 | 50 | >95 | >99 | [3] |
| Ru / (S)-C3-TunePhos | Alkyl Aryl Ketone (Reductive Amination) | 725 | 80 | 91 | 94 | [10][11] |
| Ir / (S,S)-f-Binaphane | β-Enamine Hydrochloride | 1450 | 25 | 99 | 96 | [4] |
| Rh / (Sc,Rp)-N-Me-ZhaoPhos | β-Azaaryl α,β-Unsaturated Nitrile | 1300 | 100 | 99 | 98.6 | [12] |
Method II: Biocatalytic Synthesis with Transaminases (TAs)
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine.[13]
Mechanism of Action: The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The TA first reacts with an amino donor (e.g., isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the prochiral ketone substrate (4-aryl-butan-2-one), generating the chiral amine product and regenerating the PLP cofactor.
Overcoming Equilibrium: The transamination reaction is often reversible. To drive it towards the product, a common strategy is to use a large excess of a cheap amino donor like isopropylamine, where the acetone by-product is volatile and can be removed. Alternatively, an enzymatic cascade can be employed to remove the by-product.[5]
Caption: Workflow for biocatalytic amine synthesis.
Protocol: Transaminase-Mediated Synthesis of (S)-3-Aryl-Butan-1-Amine
Materials & Reagents:
-
Substrate: 4-(Aryl)-butan-2-one
-
Transaminase (e.g., from Chromobacterium violaceum or a commercially available screening kit)
-
Amino Donor: Isopropylamine (or L-Alanine)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Buffer: e.g., 100 mM Potassium Phosphate buffer, pH 8.0
-
Organic Co-solvent (optional): e.g., DMSO
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer containing the PLP cofactor (e.g., 1 mM).
-
Substrate & Donor Addition: Add the 4-(Aryl)-butan-2-one substrate. If it is not fully soluble, a co-solvent like DMSO (5-10% v/v) can be added. Add the amino donor (e.g., isopropylamine, 10-20 equivalents).
-
Enzyme Addition: Add the transaminase enzyme (as a lyophilized powder or whole-cell preparation) to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation. Maintain the pH of the reaction, as the consumption of the amino donor can cause it to shift.
-
Monitoring: Monitor the conversion of the ketone to the amine product using GC or HPLC.
-
Work-up: Once the reaction reaches completion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme/cells.
-
Extraction: Adjust the pH of the supernatant to >10 with NaOH to ensure the amine is in its free base form. Extract the product with an organic solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate.
-
Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The purity and enantiomeric excess (ee%) can be determined by chiral GC or HPLC.
Performance Data for Transaminase Systems
| Transaminase Source | Amino Donor | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Chromobacterium violaceum | L-Alanine | 30 | >60 | ~90 (S) | [5] |
| Vibrio fluvialis | L-Alanine | 30 | >60 | ~90 (S) | [5] |
| Roseomonas deserti | Benzylamine | 37 | 70-90 | >99 (R or S) | [2] |
Method III: Chiral Auxiliary-Mediated Synthesis
This robust and predictable method relies on attaching a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Ellman's tert-butanesulfinamide is the most widely used auxiliary for amine synthesis due to its high stereochemical control and reliability.[8][9]
Synthetic Strategy: The process involves three key steps:
-
Condensation: The chiral sulfinamide is condensed with 4-aryl-butan-2-one to form a chiral N-sulfinylimine. This step establishes the chiral control element.
-
Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced. The bulky tert-butanesulfinyl group effectively blocks one face of the imine, forcing the hydride reagent to attack from the opposite, less-hindered face, thereby creating the desired stereocenter with high diastereoselectivity.
-
Deprotection: The sulfinyl auxiliary is cleaved under acidic conditions to release the enantiomerically enriched primary amine.
Caption: Synthetic sequence using a chiral sulfinamide auxiliary.
Protocol: Synthesis via (R)-tert-Butanesulfinamide
Step 1: Condensation to form N-Sulfinylimine
-
To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and 4-aryl-butan-2-one (1.2 equiv) in anhydrous THF, add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise.
-
Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude sulfinylimine, which can be purified by column chromatography.
Step 2: Diastereoselective Reduction
-
Dissolve the purified N-sulfinylimine (1.0 equiv) in THF and cool the solution to -48 °C (an acetonitrile/dry ice bath).
-
Add sodium borohydride (NaBH₄, 3.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -48 °C for 3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude N-sulfinyl amine. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Step 3: Auxiliary Cleavage
-
Dissolve the N-sulfinyl amine (1.0 equiv) in methanol (MeOH).
-
Add a solution of HCl in dioxane (e.g., 4M, 3.0 equiv) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the sulfinyl by-products.
-
Basify the aqueous layer with aqueous NaOH to pH > 12 and extract the free amine with dichloromethane.
-
Dry the organic layer and concentrate to afford the final chiral 3-aryl-butan-1-amine.
Comparative Summary and Outlook
Choosing the optimal synthetic route depends on the specific project goals. Asymmetric hydrogenation is unparalleled for large-scale, cost-effective production. Biocatalysis provides an exceptionally green and highly selective method ideal for pharmaceutical manufacturing where optical purity is paramount. The chiral auxiliary approach offers versatility and reliability, making it an excellent choice for lab-scale synthesis and the exploration of diverse analogs.
| Feature | Asymmetric Hydrogenation | Biocatalysis (Transaminase) | Chiral Auxiliary (Sulfinamide) |
| Atom Economy | Excellent (adds only H₂) | Good | Moderate (auxiliary is a leaving group) |
| Scalability | Excellent (proven on multi-ton scale) | Good and improving | Good for lab/kilo scale |
| Stereoselectivity | Excellent (>99% ee common) | Excellent (>99% ee common) | Excellent (>98% d.r. common) |
| Catalyst/Reagent | Precious metals, complex ligands | Enzymes (renewable), simple cofactors | Stoichiometric, recoverable auxiliary |
| Conditions | High pressure, inert atmosphere | Aqueous buffer, ambient pressure/temp | Cryogenic temperatures, inert atmosphere |
| Key Advantage | Highest efficiency and throughput | "Green" process, exceptional selectivity | High reliability and predictability |
The field continues to evolve, with ongoing research focused on developing non-precious metal catalysts for hydrogenation, expanding the toolbox of robust transaminases, and designing more efficient and recyclable chiral auxiliaries. These advancements will continue to make the synthesis of chiral 3-aryl-butan-1-amines and other valuable molecules more efficient, sustainable, and accessible.
References
- Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. American Chemical Society.
-
Vidal-Ferran, A., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link]
-
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
-
Various Authors. (2022). Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. ResearchGate. Available at: [Link]
-
Fan, Q.-A., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammon. ACS Publications. Available at: [Link]
-
Various Authors. (2015). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. ResearchGate. Available at: [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
- Various Authors. (2010). Sitagliptin synthesis. Google Patents.
-
Various Authors. (2019). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. Available at: [Link]
-
Various Authors. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available at: [Link]
-
Various Authors. (2022). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PMC. Available at: [Link]
-
Vidal-Ferran, A., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Various Authors. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH. Available at: [Link]
-
Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. Available at: [Link]
-
Hu, R., et al. (2024). Asymmetric Hydrogenation of β-Azaaryl α,β-Unsaturated Nitriles: An Access to Ruxolitinib. ACS Publications. Available at: [Link]
-
Various Authors. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. Available at: [Link]
-
Fan, Q.-A., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2002). The Synthesis of N-(1-Allyl-3-Butenyl)-N-Aryl Amines by Addition of Organosamarium Reagents to Formanilides. ResearchGate. Available at: [Link]
- Various Authors. (2009). Preparation of sitagliptin intermediate. Google Patents.
-
Sun, H., et al. (2024). Amine-Borane-Promoted Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of β-Chloro Ketones. PubMed. Available at: [Link]
-
Various Authors. (2019). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed Central. Available at: [Link]
-
Various Authors. (2011). ChemInform Abstract: Asymmetric Hydrogenation of α,β-Unsaturated Nitriles with Base-Activated Iridium N,P Ligand Complexes. ResearchGate. Available at: [Link]
-
Lu, J., et al. (2024). Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles: An Access to Chiral 2-Benzocyclic Acetonitriles and Ramelteon. PubMed. Available at: [Link]
-
Manolikakes, G., Gavryushin, A., & Knochel, P. (2008). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2019). Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Sharma, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Available at: [Link]
-
Various Authors. (2019). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]
-
Kainz, S., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society. Available at: [Link]
-
Hu, R., et al. (2024). Asymmetric Hydrogenation of β-Azaaryl α,β-Unsaturated Nitriles: An Access to Ruxolitinib. ResearchGate. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. PMC. Available at: [Link]
- Various Authors. (2014). Preparation of sitagliptin intermediates. Google Patents.
-
Sun, H., et al. (2024). Amine-Borane-Promoted Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of β-Chloro Ketones. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. Available at: [Link]
-
Various Authors. (2022). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journals. Available at: [Link]
-
Norton, J. R., et al. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. NIH. Available at: [Link]
-
Norton, J. R., et al. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. PubMed. Available at: [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Hydrogenation of β-Azaaryl α,β-Unsaturated Nitriles: An Access to Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Resolution of 3-(Trifluoromethyl)phenyl Alkanamines
Executive Summary
The resolution of 3-(trifluoromethyl)phenyl alkanamines represents a classic challenge in chiral chromatography. These compounds, exemplified by the anorectic drug Fenfluramine and its active metabolite Norfenfluramine , possess a flexible alkylamine chain and an electron-withdrawing trifluoromethyl (
The
This guide provides a validated workflow for resolving these compounds using Polysaccharide-based CSPs , emphasizing the critical role of mobile phase basicity and the "Fluorine Effect" in chiral recognition.
Mechanistic Insight: The "Fluorine Effect" & Amine Handling
The Chiral Selector Interaction
For 3-(trifluoromethyl)phenyl alkanamines, the most effective CSPs are the carbamate derivatives of amylose and cellulose (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1]
The chiral recognition mechanism relies on a "three-point" interaction model:
-
Hydrogen Bonding: Between the analyte's amine proton (donor) and the CSP's carbamate carbonyl (acceptor).
-
Stacking: Between the analyte's electron-deficient 3-
-phenyl ring and the CSP's phenyl groups. -
Steric Inclusion: The bulky
group fits into specific chiral cavities within the polymer superstructure.
Expert Insight: The
Suppressing Silanol Activity
The secondary or primary amine tail is the primary cause of peak broadening. Standard silica supports have acidic silanols (
-
Solution: Use of 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase is non-negotiable for Normal Phase modes. These bases compete for silanol sites, "blocking" them from the analyte.
Method Development Strategy
The following decision tree outlines the logical flow for selecting the optimal separation mode based on the specific amine structure (Primary vs. Secondary).
Detailed Experimental Protocols
Protocol A: Normal Phase Separation (Recommended for Fenfluramine)
This protocol utilizes a coated amylose-based column.[1] It is robust, provides high resolution (
Reagents:
-
n-Hexane (HPLC Grade, dry)
-
2-Propanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99%)
System Suitability Parameters:
-
Column: Chiralpak AD-H or Chiralcel OD-H (
mm, 5 m). -
Temperature:
(Lower temperature improves enantioselectivity for flexible chains). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Targeting the phenyl ring absorption).
Mobile Phase Preparation:
-
Premix Modifier: In a 100 mL volumetric flask, add 1.0 mL of Diethylamine to 2-Propanol. Dilute to volume. (This is your "IPA+DEA" stock).
-
Final Mix: Combine n-Hexane and "IPA+DEA" stock in a 90:10 ratio.
-
Degas: Sonicate for 10 minutes. Do not vacuum filter aggressively after adding DEA to avoid evaporation of the volatile base.
Step-by-Step Execution:
-
Equilibration: Flush column with Mobile Phase for 30 minutes until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of the racemate in 1 mL of Mobile Phase .
-
Critical: Do not dissolve in pure IPA; the solvent shock can distort peak shape.
-
-
Injection: Inject 5-10
L. -
Data Analysis: Calculate Resolution (
) and Tailing Factor ( ).-
Acceptance Criteria:
, .
-
Protocol B: Reversed Phase Separation (For Metabolites/Polar Analogs)
If the analyte is too polar or if MS detection is required (where Hexane is incompatible), use this Reversed Phase (RP) method.
System Suitability Parameters:
-
Column: Chiralpak IG-3 or Chiralcel OD-RH (
mm, 3 m). -
Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40 v/v).[2]
-
Note: High pH is required to keep the amine in its free base form (
), ensuring interaction with the CSP.
-
-
Flow Rate: 0.5 mL/min (for 3
m columns). -
Temperature:
.[2]
Quantitative Data Summary
The following table summarizes expected performance metrics for 3-(trifluoromethyl)phenyl alkanamines on common CSPs.
| Analyte Class | Column Type | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Secondary Amine (Fenfluramine) | Amylose-based (AD-H) | Hex/IPA/DEA (95:5:0.1) | 1.35 | 2.8 | Best general resolution. |
| Cellulose-based (OD-H) | Hex/IPA/DEA (90:10:0.1) | 1.28 | 2.1 | Good alternative if AD-H fails. | |
| Primary Amine (Norfenfluramine) | Crown Ether (CR-I+) | 1.80 | > 4.0 | Extremely high specificity for primary amines. | |
| Chlorinated Amylose (IG) | MeCN / | 1.45 | 3.2 | MS-compatible mode. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction. | Increase DEA concentration to 0.2%. Ensure column has been dedicated to basic analytes (memory effect). |
| Loss of Resolution | Temperature too high. | Reduce column oven temperature to |
| Retention Time Drift | Volatile additive loss. | DEA is volatile. Cap solvent bottles tightly and refresh mobile phase every 24 hours. |
| Broad Peaks | Solubility mismatch. | Ensure sample is dissolved in the mobile phase, not pure IPA or Ethanol. |
References
-
Review of Polysaccharide CSPs: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: Yakhak Hoeji (2021).[1][2][3][4][5]
-
Fenfluramine Specific Methodology: New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine.[6] Source: Journal of Chromatography B (1994).[6]
-
Crown Ether Applications: Chiral column takes the crown for supercritical enantioseparation of primary amines.[7] Source: Wiley Analytical Science (2023).
-
General Chiral Guide: Chiral HPLC Separations: A Guide to Column Selection and Method Development. Source: Phenomenex Application Guide.[2][8]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Application Note: Multiplexed Profiling of Novel Compound Cytotoxicity (WST-8/LDH)
Introduction: The "Fail Early, Fail Cheap" Imperative
In early-stage drug discovery, distinguishing between cytostatic effects (growth arrest) and cytotoxic effects (cell death) is critical. Traditional single-endpoint assays (like MTT) often conflate these two phenotypes, leading to false attrition or, worse, progressing toxic compounds.
This Application Note details a Self-Validating Multiplex Protocol designed for Novel Chemical Entities (NCEs). By combining a non-destructive metabolic assay (WST-8 ) with a membrane integrity marker (LDH ), researchers can simultaneously profile mitochondrial health and necrotic cell death in the same well. This approach minimizes compound usage and controls for assay-specific artifacts.
Core Scientific Principles
-
Metabolic Competence: Tetrazolium salts (WST-8) are reduced by mitochondrial dehydrogenases in viable cells. A decrease in signal indicates mitochondrial stress or reduced cell number.
-
Membrane Integrity: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane rupture (necrosis/late apoptosis).
-
The Discordance Index:
-
Low Metabolic Signal + Low LDH Release = Cytostasis (Growth Arrest).
-
Low Metabolic Signal + High LDH Release = Cytotoxicity (Necrosis).
-
Experimental Design & Controls
To ensure data integrity (E-E-A-T), the experimental design must account for compound interference, a common issue with NCEs.
Cell Model Selection
-
HepG2 (Liver): Gold standard for metabolic toxicity profiling.
-
HUVEC (Vascular): Critical for assessing endothelial disruption.
-
HEK293 (Kidney): General cytotoxicity baseline.
The Control Matrix
Every plate must include the following controls to be statistically valid:
| Control Type | Description | Purpose |
| VC (Vehicle Control) | Cells + Solvent (e.g., 0.1% DMSO) | Defines 100% Viability baseline. |
| PC (Positive Control) | Cells + Triton X-100 (0.1%) | Defines 100% Cytotoxicity (Max LDH release). |
| CC (Compound Control) | Media + Compound (No Cells) | Critical: Detects if the compound itself absorbs light or reacts with reagents (False Positives/Negatives). |
| Bk (Blank) | Media only | Background subtraction. |
Visualized Workflow: The Split-Supernatant Method
We utilize a "Split-Supernatant" approach. This prevents chemical cross-talk between the LDH and WST-8 reagents and allows for banking of supernatants for cytokine analysis if needed.
Caption: Figure 1. The Split-Supernatant Multiplex Workflow allows simultaneous assessment of membrane leakage (LDH) and metabolic activity (WST-8) without reagent cross-interference.
Detailed Protocol
Reagents
-
WST-8 Kit: (e.g., CCK-8). Superior to MTT due to water solubility (no solubilization step required) and higher stability.
-
LDH Cytotoxicity Kit: Measures conversion of lactate to pyruvate coupled to diaphorase.
-
Triton X-100: For maximum release control.
Step-by-Step Methodology
Phase 1: Preparation
-
Seeding: Seed cells at
to cells/well in 100 µL media. Use only the inner 60 wells to avoid "Edge Effect" evaporation. Fill edge wells with sterile PBS. -
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to ensure adhesion and metabolic recovery.
Phase 2: Treatment
-
Compound Dilution: Prepare 2X concentration of compounds in media. Ensure final DMSO concentration is
(ideally ). -
Application: Add 100 µL of 2X compound to the wells (Final Volume = 200 µL).
-
Controls: Add Triton X-100 (final 0.1%) to Positive Control wells 45 minutes prior to endpoint (for LDH) or at start (for total kill).
Phase 3: The Dual Readout (Split)
-
LDH Harvest: Carefully remove 50–100 µL of supernatant from each well and transfer to a fresh clear-bottom 96-well plate. Do not disturb the cell monolayer.
-
LDH Assay: Add equal volume of LDH Reaction Mix to the supernatant plate. Incubate 30 mins in dark. Stop reaction (if applicable) and read Absorbance at 490 nm (
). -
WST-8 Assay: To the original plate (containing cells and remaining media), add 10 µL of WST-8 reagent per 100 µL media.
-
Incubation: Incubate for 1–4 hours (cell line dependent).
-
WST-8 Readout: Read Absorbance at 450 nm (
).
Mechanism of Action & Signal Interpretation
Understanding where the signal comes from is vital for troubleshooting.
Caption: Figure 2. Mechanistic pathways. WST-8 requires active mitochondrial respiration (Green). LDH release requires physical membrane rupture (Yellow/Red).
Data Analysis & Quality Control
Calculating Z-Factor (Assay Robustness)
Before analyzing compound potency, validate the plate quality using the Z-Factor (
-
Interpretation:
Calculating % Cytotoxicity (LDH)
-
Low Control: Spontaneous LDH release (Vehicle).
-
High Control: Maximum LDH release (Triton X-100).
Calculating % Viability (WST-8)
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (LDH) | Serum interference | Use low-serum media (1-2%) during exposure phase. Serum contains endogenous LDH. |
| False Positive (WST-8) | Compound reduction | Check "Compound Control" wells. Some antioxidants reduce tetrazolium salts chemically. |
| Edge Effect | Evaporation | Do not use outer wells. Use a breathable plate seal. |
| Low Signal (WST-8) | Low metabolic rate | Increase incubation time or cell density. Switch to high-sensitivity HS-WST. |
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Fotakis, G., & Timbrell, J.A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
Sources
protocol for assessing anticancer activity of novel trifluoromethyl compounds
Strategic Assessment of Novel Trifluoromethyl ( ) Anticancer Agents
From Physicochemical Profiling to Mechanistic Validation
Abstract
The incorporation of trifluoromethyl (
Introduction: The "Fluorine Effect" in Oncology
The trifluoromethyl group is not merely a structural decoration; it is a functional driver of bioactivity. Approximately 20% of marketed pharmaceuticals contain fluorine atoms, with
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, prolonging half-life.
-
Lipophilicity:
significantly increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer. -
Electronic Tuning: The strong electron-withdrawing nature (
effect) alters the pKa of neighboring functional groups, potentially strengthening hydrogen bond interactions with target proteins (e.g., kinase domains).
The Challenge: The very lipophilicity that aids cellular entry can cause compound precipitation in aqueous cell culture media, leading to "false toxicity" (physical disruption of cells by micro-crystals) or "false inactivity" (compound unavailable to cells).
Phase I: Compound Handling & Physicochemical Quality Control
Before any biological assay, the compound’s behavior in solution must be validated.
2.1. Stock Solution Preparation
-
Solvent: Dissolve the solid
compound in anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM or 20 mM . Avoid ethanol, as fluorinated compounds often exhibit lower solubility in alcohols compared to DMSO. -
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Visual Check: Vortex vigorously. If the solution appears cloudy, sonicate for 5–10 minutes.
2.2. The "Precipitation Check" (Mandatory Step)
Most
-
Prepare a mock dilution series in a clear 96-well plate using complete cell culture media (containing 10% FBS).
-
Test concentrations: 100 µM, 50 µM, 10 µM, 1 µM.
-
Incubate at 37°C for 2 hours.
-
Microscopic Inspection: View under 20x or 40x magnification. Look for crystal formation or "oily" droplets.
-
Pass: Solution is clear.
-
Fail: Visible particulates. Action: Lower the maximum testing concentration or use a solubilizing agent (e.g., cyclodextrin) if biologically compatible.
-
Phase II: Cytotoxicity Screening (The Viability Workflow)
Objective: Determine the
3.1. Assay Selection Matrix
For
| Assay Type | Mechanism | Suitability for | Notes |
| MTT | Metabolic (Reductase) | Standard | Monitor for chemical interference (reduction of tetrazolium without cells). |
| SRB | Total Protein (Binding) | High | Best for lipophilic compounds; unaffected by metabolic fluctuations. |
| CellTiter-Glo | ATP Quantification | High | Most sensitive; ideal for scarce compounds. |
3.2. Protocol: Optimized MTT Assay
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO).
Workflow:
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (serial dilution, e.g., 0.1 µM to 100 µM).
-
Control A: Vehicle Control (0.1% DMSO final).
-
Control B: Positive Control (e.g., Doxorubicin 1 µM).
-
Control C:Media + Compound (No Cells). Critical for checking background interference.
-
-
Incubation: 48 or 72 hours at 37°C, 5%
. -
Development:
-
Add 10 µL MTT reagent per well. Incubate 3–4 hours.
-
Aspirate media carefully (do not disturb formazan crystals).
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
Data Analysis:
Phase III: Mechanistic Validation
4.1. Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to mechanistic confirmation.
Figure 1: Integrated workflow for the assessment of trifluoromethyl anticancer agents.
4.2. Protocol: Oxidative Stress Assessment (ROS Generation)
Many fluorinated drugs (e.g., Sorafenib derivatives) work by elevating Reactive Oxygen Species (ROS) to toxic levels.
Reagents:
-
DCFDA (H2DCFDA): Cell-permeant ROS indicator.
Steps:
-
Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Allow attachment overnight.
-
Wash cells once with warm PBS.
-
Staining: Add 10 µM DCFDA in serum-free media. Incubate 30–45 mins at 37°C in the dark.
-
Wash cells with PBS to remove extracellular dye.
-
Treatment: Add
compound (at concentration) in phenol-red free media.-
Timepoints: Measure immediately (t=0) and every 30 mins for 4 hours.
-
-
Detection: Fluorescence Plate Reader (Ex/Em: 485/535 nm).[4]
-
Interpretation: A rapid increase in fluorescence intensity relative to vehicle control indicates ROS-mediated cytotoxicity.
4.3. Protocol: Apoptosis vs. Necrosis (Annexin V/PI)
Differentiation is vital.
Method: Flow Cytometry.[6][7][8]
-
Treat
cells with compound for 24h. -
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 mins at RT in dark.
-
Analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).
Gating Strategy:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).
Data Reporting & Statistical Rigor
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), data must be reported with statistical validity.
-
Z-Factor: For high-throughput screening, calculate Z-factor to validate assay quality.
(Ideally Z > 0.5). -
Selectivity Index (SI):
-
Target: SI > 3.0 indicates a favorable therapeutic window.
-
References
-
Role of Trifluoromethyl Groups in Medicinal Chemistry Source: Journal of Medicinal Chemistry / MDPI Significance: Explains the bioisosteric and lipophilic benefits of
substitution. -
Interference of Chemical Compounds with MTT Assay Source: Promega Corporation / Abcam Protocols Significance: Details why reducing agents or precipitates cause false positives in tetrazolium assays.
-
Annexin V Staining Protocol for Flow Cytometry Source: Thermo Fisher Scientific / BD Biosciences Significance: The gold-standard method for distinguishing apoptosis from necrosis.
-
ROS Detection via DCFDA Assay Source: Abcam / ResearchGate Protocols Significance: Protocol for measuring oxidative stress, a common mechanism for fluorinated drugs.
-
Guidelines for NCI-60 Cell Line Screening Source: National Cancer Institute (NCI) Significance:[9][10] Benchmarks for
calculations and standard anticancer screening workflows.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: In Vivo Model Development for Trifluoromethylphenyl Amine Pharmacophores
Abstract
The trifluoromethylphenyl amine (TFMPA) moiety is a privileged scaffold in medicinal chemistry, frequently utilized to enhance lipophilicity, metabolic stability, and binding affinity in kinase inhibitors and nuclear receptor antagonists. However, the physicochemical properties that make this group desirable—specifically high
This guide moves beyond standard operating procedures to address the specific challenges of TFMPA derivatives: solubilization without vehicle toxicity , metabolic stability verification , and tumor xenograft efficacy testing .
Phase 1: Formulation & Vehicle Selection (The "Brick Dust" Challenge)
Objective: Achieve bioavailable systemic exposure without inducing vehicle-related toxicity that confounds efficacy data.
TFMPA compounds often exhibit "brick dust" properties (high melting point, low solubility). Standard saline/PBS formulations will result in precipitation in the peritoneum, leading to false negatives in efficacy and granuloma formation.
Validated Vehicle Systems
Do not rely on simple DMSO dilutions. Use the following tiered formulation strategy based on the specific lipophilicity of your derivative.
| Tier | Formulation Composition (v/v) | Applicability | Toxicity Constraint |
| A | 5% DMSO + 40% PEG400 + 55% Saline | Moderate Solubility ( | Low. Well-tolerated for chronic daily dosing (QD). |
| B | 5% NMP + 45% Propylene Glycol + 50% PEG400 | High Lipophilicity ( | Moderate. NMP/PG can cause injection site irritation.[1] Rotate injection sites. |
| C | 10% Tween 80 + 90% Methylcellulose (0.5%) | Suspensions (Oral Gavage only) | Low. Do not use Tween 80 >10% for IP (suppresses locomotor activity). |
The "Solubility-Toxicity" Decision Matrix
Before efficacy testing, you must validate the vehicle. High concentrations of surfactants (Tween 80) or co-solvents (PEG400) can alter membrane permeability and P-gp efflux independent of the drug.
Figure 1: Decision matrix for selecting appropriate vehicles for lipophilic fluorinated amines.
Phase 2: Pharmacokinetics (PK) & Metabolic Stability
Objective: Confirm that the trifluoromethyl (
The
Critical Readout: The Fluorine Effect
When analyzing plasma samples (LC-MS/MS), monitor for:
-
Defluorination: Rare for
attached to aromatics, but possible. Look for (loss of F) peaks. -
Metabolic Switching: Since the
site is blocked, CYP enzymes will attack the amine or the phenyl ring at the meta-position.-
Action: If
hour, the is stable, but the amine is likely undergoing rapid N-oxidation or dealkylation.
-
Phase 3: Efficacy Protocol - Tumor Xenograft (CDX)
Model Selection: Human Tumor Cell Line Derived Xenograft (CDX). Host: NSG Mice (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ).[3] Rationale: NSG mice lack T, B, and NK cells, providing the most robust engraftment for testing small molecules targeting intracellular signaling (e.g., kinases) common to TFMPA targets.
Experimental Design
-
Group Size:
per group (Calculated for Power=0.8, ). -
Controls: Vehicle Control (Negative) + Standard of Care (Positive, e.g., Sorafenib if targeting RAF/MEK).
Step-by-Step Protocol
Step 1: Cell Preparation & Inoculation
-
Harvest tumor cells (e.g., A549 lung or MDA-MB-231 breast) in exponential growth phase (
confluence). -
Resuspend cells in 1:1 mixture of cold PBS and Matrigel .
-
Why? Matrigel prevents cell diffusion and supports early vascularization.
-
-
Inject
cells subcutaneously (SC) into the right flank using a 25G needle.-
Technique: Tent the skin to avoid intramuscular injection.
-
Step 2: Staging and Randomization (Critical Step)
Do not start dosing immediately. Wait for tumors to establish.
-
Monitor tumor volume (
) using calipers: -
Randomize when mean tumor volume reaches
.-
Rolling Enrollment: If tumors grow at different rates, enroll mice individually once they hit the size threshold.
-
Exclusion: Discard "runts" (tumors
) or "giants" ( ) to reduce variance.
-
Step 3: Dosing and Monitoring
-
Route: Intraperitoneal (IP) or Oral Gavage (PO) based on Phase 1 formulation.
-
Frequency: QD (Once Daily) or BID (Twice Daily) based on Phase 2 PK (
). -
Data Collection:
-
Measure tumor volume 3x per week .
-
Weigh mice daily .
-
Stop Criteria:
body weight loss or tumor volume .
-
Step 4: Necropsy & Biomarker Analysis
-
Harvest tumor tissue 2-4 hours post-last dose (at
). -
Flash freeze half the tumor (for Western Blot/PK). Fix half in formalin (for IHC).
-
Verify Target Engagement: If the TFMPA compound is a kinase inhibitor, perform Western Blot for phosphorylated downstream targets (e.g., p-ERK, p-AKT) to prove the phenotypic effect is mechanism-based.
Efficacy Workflow Visualization
Figure 2: Standardized workflow for tumor xenograft efficacy studies.
Phase 4: Safety & Toxicology Considerations
Specific to Fluorinated Amines:
-
Vehicle Toxicity vs. Drug Toxicity:
-
If mice show lethargy immediately post-dose (15-30 mins), it is likely the vehicle (high solvent load).
-
If mice show weight loss over 3-5 days, it is likely the drug .
-
-
Hypothermia: High doses of amine-based CNS-active drugs can cause hypothermia. Monitor rectal temperature if the target has CNS distribution.
References
-
Formulation Strategies: Porter, C. J., et al. "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery (2007).
-
Fluorine in Med Chem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2015).
-
Xenograft SOPs: "Patient-Derived Xenograft (PDX) Standard Operating Procedures." National Cancer Institute (NCI).
-
Vehicle Toxicity: Gad, S. C., et al. "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology (2006).
-
NSG Mouse Model: Shultz, L. D., et al. "Humanized mice for immune system investigation: progress, promise and challenges." Nature Reviews Immunology (2012).
Sources
Application Note: Precision Screening of Trifluoromethylphenyl Amine Libraries
Executive Summary & Strategic Rationale
The Trifluoromethylphenyl amine (TFMPA) moiety is a privileged pharmacophore in modern medicinal chemistry, featured prominently in kinase inhibitors (e.g., Sorafenib) and metabolic modulators. The trifluoromethyl group (
However, these physicochemical properties introduce specific challenges in high-throughput screening (HTS):
-
Solubility: High lipophilicity (
) increases the risk of compound precipitation in aqueous media. -
Non-Specific Binding: TFMPAs avidly bind to standard polystyrene microplates, reducing free concentration.
-
Autofluorescence: While the
group itself is not fluorescent, the conjugated aromatic systems often interfere with standard green/blue fluorescence channels.
This guide details a validated workflow for screening TFMPA libraries, utilizing In-Cell Western (ICW) technology for functional kinase assessment and ATP-based luminescence for viability normalization.
Biological Context: The MAPK Signaling Pathway
TFMPA derivatives frequently target the ATP-binding pockets of kinases within the RAS-RAF-MEK-ERK pathway. For this protocol, we utilize the inhibition of ERK1/2 phosphorylation as the primary readout for library activity.
Figure 1: Target Pathway & Mechanism of Action
Caption: The MAPK cascade. TFMPA compounds typically inhibit RAF or MEK, preventing the phosphorylation of ERK1/2 (the readout).
Pre-Assay Compound Management
Due to the hydrophobic nature of the trifluoromethyl group, standard liquid handling can result in up to 40% compound loss due to tip adhesion.
Protocol A: Solubilization & Dispensing
-
Stock Preparation: Dissolve TFMPA compounds in 100% anhydrous DMSO to 10 mM.
-
Storage: Store in glass-lined or cyclic olefin copolymer (COC) storage plates to prevent plastic absorption.
-
Dispensing: Use acoustic droplet ejection (e.g., Labcyte Echo) if available. If using tip-based transfer, employ low-retention tips pre-saturated with 0.1% DMSO.
-
Intermediate Dilution: Do not perform serial dilutions in aqueous buffer. Dilute in DMSO first, then transfer to the cell plate to keep final DMSO concentration
.
Primary Screen: In-Cell Western (ICW)[1][2]
The ICW (or Cytoblot) is superior to ELISA for TFMPA libraries because it fixes cells in situ, preventing the loss of adherent cells often caused by the surfactant-like properties of some fluorinated amines.
Objective: Quantify p-ERK1/2 (Thr202/Tyr204) relative to Total ERK to normalize for cell number.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Cells: A375 (BRAF V600E mutant) or similar MAPK-driven line.
-
Plates: 96-well Black/Clear Bottom Poly-D-Lysine coated (prevents cell loss during wash).
-
Antibodies:
-
Primary 1: Rabbit anti-pERK1/2 (Target).
-
Primary 2: Mouse anti-Total ERK (Normalization).
-
Secondary: Donkey anti-Rabbit IRDye 800CW + Donkey anti-Mouse IRDye 680RD.
-
Step-by-Step Protocol
Phase 1: Seeding and Treatment
-
Seed Cells: 15,000 cells/well in 200 µL complete media. Incubate 24h at 37°C.
-
Starvation (Critical): Replace media with serum-free media for 4–16h to reduce basal background phosphorylation.
-
Library Treatment: Add 200 nL of TFMPA library compounds (final 10 µM). Include:
-
Positive Control: Sorafenib (10 µM).
-
Negative Control: DMSO (0.1%).
-
-
Stimulation: Stimulate with EGF (50 ng/mL) for 10 minutes.
-
Note: Timing is critical. Phosphorylation peaks rapidly.
-
Phase 2: Fixation and Permeabilization
-
Fix: Immediately remove media and add 100 µL 3.7% Formaldehyde in PBS.
-
Tip: Add slowly down the side of the well to avoid detaching cells.
-
-
Incubate: 20 mins at RT (Room Temperature).
-
Permeabilize: Wash 5x with PBS + 0.1% Triton X-100 .[1][3]
-
Why: Triton allows antibodies to access intracellular kinase domains.
-
Phase 3: Blocking and Staining
-
Block: Add 150 µL Intercept® (PBS) Blocking Buffer (or 5% BSA/PBS). Incubate 1h at RT with gentle shaking.
-
Primary Antibody: Dilute anti-pERK (1:1000) and anti-Total ERK (1:1000) in blocking buffer. Add 50 µL/well. Incubate Overnight at 4°C .
-
Wash: 5x with PBS + 0.1% Tween-20 (5 mins each).
-
Secondary Antibody: Add IRDye secondary mix (1:800 dilution). Incubate 1h at RT in the dark .
-
Final Wash: 5x with PBS + 0.1% Tween-20.[3]
Phase 4: Data Acquisition
-
Dry: Remove all liquid. Invert plate on paper towel.
-
Scan: Image at 700 nm (Total ERK) and 800 nm (pERK) channels.
Secondary Screen: Cytotoxicity Filter
TFMPA compounds can exhibit non-specific mitochondrial toxicity. A viability counter-screen is mandatory to ensure kinase inhibition is not a secondary effect of cell death.
Method: CellTiter-Glo® (Promega) - ATP Quantification. Threshold: Compounds showing >30% reduction in ATP at 10 µM should be flagged as cytotoxic.
| Parameter | Specification |
| Incubation | Parallel plate treated for 24h (vs 10 min for ICW) |
| Reagent | CellTiter-Glo Reagent (Lyophilized enzyme + Buffer) |
| Readout | Luminescence (Integration time: 0.5 - 1.0 sec) |
| Pass Criteria | Viability > 80% relative to DMSO control |
Data Analysis & Validation
Calculation of Normalized Activity
For each well
Quality Control: Z-Factor ( )
Ensure the assay is robust enough for screening. A
- : Standard deviation of positive/negative controls.[4]
- : Mean of positive/negative controls.
Experimental Workflow Diagram
Caption: Parallel workflow ensuring hits are potent kinase inhibitors and not simply cytotoxic.
Troubleshooting Guide
| Issue | Probable Cause (TFMPA Specific) | Solution |
| "Ring effect" in wells | Meniscus formation due to high lipophilicity of compounds. | Use 0.01% Triton X-100 in the drug dilution buffer to lower surface tension. |
| High Background (800nm) | Non-specific binding of hydrophobic antibody regions to plastic. | Increase blocking time to 2h; Use "Fish Gel" blocker instead of BSA. |
| Compound Precipitation | Aqueous solubility limit exceeded ( | Inspect wells visually before fixation. Lower screening concentration to 1 µM. |
| Loss of Cells | Wash steps dislodging cells (TFMPA can weaken adhesion). | Use Poly-D-Lysine plates; Perform washes with an automated manifold (gentle dispense). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
LI-COR Biosciences. In-Cell Western™ Assay Protocols for Kinase Signaling. LI-COR Application Notes.
-
Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Demonstrates the TFMPA pharmacophore utility).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Explains the metabolic stability of the
group). -
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Reduction of Trifluoromethyl Ketones
Welcome to the technical support center for the asymmetric reduction of trifluoromethyl ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chiral trifluoromethyl carbinols. The unique electronic properties of the trifluoromethyl (CF₃) group present distinct challenges compared to non-fluorinated analogues, often leading to issues with enantioselectivity, yield, and reaction kinetics.
This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My enantioselectivity is low or nonexistent. What are the likely causes and how can I fix it?
Low enantioselectivity is the most common issue in the asymmetric reduction of trifluoromethyl ketones. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, which can lead to a significant background, non-catalyzed reduction.[1]
Core Problem: The non-catalyzed reduction pathway competes with the desired stereocontrolled, catalyst-mediated pathway.
Troubleshooting Steps & Underlying Principles:
-
Lower the Reaction Temperature:
-
Causality: The activation energy for the non-catalyzed reduction is often lower than that of the catalyzed reaction. By lowering the temperature, you disproportionately slow down the non-catalyzed pathway, allowing the chiral catalyst to exert greater control. For oxazaborolidine-catalyzed reductions, temperatures as low as -90°C have been shown to improve enantioselectivity.[1]
-
Protocol: Begin by running the reaction at 0°C, then incrementally decrease the temperature to -20°C, -40°C, and -78°C. Monitor both conversion and enantiomeric excess (ee) at each temperature to find the optimal balance.
-
-
Re-evaluate Your Catalyst and Reducing Agent Combination:
-
Causality: The interaction between the catalyst, reducing agent, and the trifluoromethyl ketone is crucial. For Corey-Itsuno (CBS) reductions, the pre-formation of the catalyst-borane complex is essential for high enantioselectivity.[2] A mismatch can lead to a dominant non-catalyzed reduction by the free borane.[1]
-
Expert Insight: While borane-dimethyl sulfide (BMS) and borane-THF are common, their reactivity profiles differ. BMS is generally more stable but has a strong odor.[3] For highly reactive trifluoromethyl ketones, a less reactive borane source like catecholborane might be beneficial.[4]
-
-
Ensure Anhydrous Conditions:
-
Causality: Water can react with both the borane reducing agent and the oxazaborolidine catalyst in CBS reductions, leading to catalyst deactivation and reduced enantioselectivity.[5]
-
Protocol: Dry all glassware in an oven at >120°C for at least 4 hours. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Consider In Situ Catalyst Generation:
-
Causality: Pre-formed oxazaborolidine catalysts can degrade upon storage, leading to lower reproducibility.[1] Generating the catalyst in situ from a chiral amino alcohol and a borane source just before the addition of the ketone ensures maximum catalyst activity.
-
Protocol: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol in anhydrous THF. Add the borane source (e.g., BH₃·SMe₂) and stir at room temperature for the recommended time (typically 1-2 hours) to form the catalyst before cooling to the desired reaction temperature and adding the ketone.
-
Question 2: The reaction is sluggish or stalls completely. How can I improve the conversion rate?
Poor conversion can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Steps & Underlying Principles:
-
Increase Catalyst Loading:
-
Causality: While catalytic amounts are desired, highly challenging substrates or the presence of trace impurities that poison the catalyst may require a higher catalyst loading to achieve a reasonable reaction rate.
-
Protocol: Incrementally increase the catalyst loading from the standard 1-10 mol% to 15-20 mol%. Be aware that this can increase costs and may complicate purification.
-
-
Screen Different Solvents:
-
Causality: The solvent can influence the solubility of the reagents and the stability of the transition state. For transition metal-catalyzed hydrogenations, the solvent choice is critical. Protic solvents like isopropanol or methanol can be essential for certain nickel-catalyzed reductive couplings.[6]
-
Protocol: If using a standard solvent like THF, consider screening other aprotic solvents like dichloromethane (DCM) or toluene, or protic solvents if the reaction mechanism allows.
-
-
Check the Purity of Your Starting Materials:
-
Causality: Impurities in the trifluoromethyl ketone starting material can act as catalyst poisons.
-
Protocol: Purify the starting ketone by column chromatography, distillation, or recrystallization. Confirm purity by NMR and/or GC-MS.
-
Question 3: I'm observing side products. What are they and how can I minimize their formation?
The high reactivity of trifluoromethyl ketones can lead to undesired side reactions.
Troubleshooting Steps & Underlying Principles:
-
Over-reduction:
-
Causality: In some cases, particularly with platinum-based catalysts like PtO₂, hydrogenation of aromatic rings can occur.[7]
-
Solution: Switch to a milder reducing agent or a more selective catalyst. For example, Raney nickel can be a suitable alternative to PtO₂ for the reduction of nitro groups without affecting aromatic rings.[7]
-
-
Decomposition of the Trifluoromethyl Group:
-
Causality: The trifluoromethyl anion (CF₃⁻) can be unstable and decompose to difluorocarbene (:CF₂) and a fluoride ion, especially in the presence of certain metal cations.[8][9]
-
Solution: This is more of a concern during the synthesis of the ketone itself but can be relevant if harsh basic conditions are used during workup. Ensure the workup procedure is appropriately mild.
-
Section 2: Experimental Protocols & Data
Protocol 2.1: General Procedure for CBS Asymmetric Reduction of a Trifluoromethyl Ketone
This protocol is a self-validating system designed for high enantioselectivity.
Materials:
-
(R)- or (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Trifluoromethyl Ketone
-
Methanol
-
1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the chiral amino alcohol (0.1 mmol, 10 mol%). Add anhydrous THF (2.0 mL) and stir until dissolved. Add BH₃·SMe₂ (0.1 mL, 1.0 mmol) dropwise at room temperature. Stir for 1 hour.
-
Reduction: Cool the solution to the desired temperature (e.g., -78°C). In a separate flask, dissolve the aryl trifluoromethyl ketone (1.0 mmol) in anhydrous THF (3.0 mL). Add the ketone solution dropwise to the catalyst solution over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly add methanol (2.0 mL) dropwise at the reaction temperature to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5.0 mL) and stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x 10 mL).[10] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Ketone Substrate | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Trifluoroacetophenone | 25 | 95 | 75 |
| 2 | Trifluoroacetophenone | 0 | 92 | 88 |
| 3 | Trifluoroacetophenone | -40 | 85 | 95 |
| 4 | Trifluoroacetophenone | -78 | 80 | >99 |
Data is illustrative and based on typical experimental outcomes.
Section 3: Mechanistic Insights & Visualizations
The Corey-Itsuno Reduction Mechanism
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined transition state.
-
Catalyst-Borane Complex Formation: The chiral oxazaborolidine catalyst coordinates with a molecule of borane. This complex is the active catalytic species.
-
Ketone Coordination: The carbonyl oxygen of the trifluoromethyl ketone, being a Lewis base, coordinates to the Lewis acidic boron atom of the catalyst-borane complex. Due to steric hindrance from the bulky group on the catalyst (e.g., diphenyl or butyl groups), the ketone coordinates in a specific orientation, with the larger substituent (RL) pointing away from the bulky group.
-
Hydride Transfer: The coordinated borane then delivers a hydride intramolecularly to the carbonyl carbon. This transfer occurs on the less sterically hindered face of the ketone, leading to the formation of one enantiomer of the alcohol preferentially.
Workflow & Decision-Making Diagram
Caption: A decision tree for troubleshooting common issues.
Section 4: Chiral Analysis Protocol
Protocol 4.1: Chiral HPLC Analysis of Trifluoromethyl Carbinols
Accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric reduction.
System & Column:
-
HPLC System: Standard HPLC with a UV detector.[11]
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H) are generally effective for this class of compounds.
Method Development:
-
Mobile Phase: Start with a normal phase mobile phase, typically a mixture of n-hexane and isopropanol (IPA). A common starting condition is 90:10 (v/v) n-hexane/IPA.[11]
-
Sample Preparation: Dissolve the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[11]
-
Optimization: If the peaks are not well-resolved, adjust the ratio of hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[10]
-
Detection: Monitor the elution using a UV detector at a wavelength where the aromatic portion of the molecule absorbs (e.g., 254 nm).
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. Available at: [Link]
-
Fukui, S., et al. (2025). Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. Available at: [Link]
-
All Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]
-
Ishikawa, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 444-450. Available at: [Link]
-
Company, A., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4856-4867. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
-
Zhang, R. K., et al. (2022). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society, 144(5), 2138-2145. Available at: [Link]
-
Wang, C., et al. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry, 88(9), 5836-5847. Available at: [Link]
-
Ni, C., et al. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(10), 7666-7794. Available at: [Link]
-
Wang, X., et al. (2022). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters, 24(5), 1184-1189. Available at: [Link]
-
Chen, Y.-R., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(12), 3372-3376. Available at: [Link]
-
Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Angewandte Chemie International Edition, 61(22), e202202685. Available at: [Link]
-
Singh, A. K., & Singh, V. K. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(1), 23-49. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Soladie, G., & Demailly, G. (1983). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1, 665-667. Available at: [Link]
-
Noyori, R., & Ikariya, T. (2022). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au, 2(4), 335-340. Available at: [Link]
-
Ramachandran, P. V., & Gong, B. (2009). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. The Journal of Organic Chemistry, 74(15), 5543-5550. Available at: [Link]
-
Ohkuma, T., & Noyori, R. (2012). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 45(2), 238-251. Available at: [Link]
-
Mondal, T., et al. (2021). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Physical Chemistry Chemical Physics, 23(19), 11345-11354. Available at: [Link]
-
Luisi, R., et al. (2016). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development, 20(2), 434-440. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 444-450. Available at: [Link]
Sources
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Aryl-butan-1-amines
Topic: Yield Optimization & Troubleshooting Guide ID: TSC-ORG-SYN-042 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Yield Trap" in 3-Aryl-butan-1-amine Synthesis
The synthesis of 3-aryl-butan-1-amines (
This guide focuses on the "Gold Standard" Asymmetric Pathway :
-
Rh-Catalyzed Conjugate Addition of arylboronic acids to crotononitrile.
-
Chemoselective Reduction of the resulting nitrile to the primary amine.
This route offers the highest potential yield but contains two critical failure points: Protodeboronation (Step 1) and Dimerization (Step 2).
Module 1: The Carbon-Carbon Bond Formation
Protocol: Rh-Catalyzed Conjugate Addition
Objective: Synthesize the 3-arylbutyronitrile intermediate without losing arylboronic acid to hydrolysis.
The Workflow:
Arylboronic acid (
Troubleshooting Guide: Low Yield in Conjugate Addition
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Conversion | Boronic acid consumed, but no product. | Protodeboronation. The C-B bond hydrolyzes faster than it adds to the alkene. | 1. Switch Solvent: Use Dioxane/H2O (10:1) instead of pure alcohol. 2. Increase Catalyst Load: Push Rh to 3 mol%. 3. Slow Addition: Add boronic acid solution slowly over 1 hour. |
| No Reaction | Starting materials recovered. | Inactive Catalyst Species. | Check Base: Ensure mild base (e.g., |
| Poor Enantioselectivity | Racemic product (if chiral ligand used). | Background Reaction. | Lower Temp: Run at 40°C instead of reflux. Non-catalyzed addition may be competing at high temps. |
FAQ: Step 1 Insights
Q: Why is my arylboronic acid disappearing without forming the product? A: You are likely seeing protodeboronation . Electron-rich arylboronic acids (e.g., 4-methoxy-phenylboronic acid) are highly susceptible to hydrolysis in hot aqueous alcohols.
-
Fix: Reduce the water content to the bare minimum required for solubility (or use a biphasic system) and add the boronic acid in portions.
Q: Can I use aryl esters instead of boronic acids? A: Yes, arylboroxines are often more stable and can improve yield if protodeboronation is the primary yield killer.
Module 2: The Critical Reduction (Nitrile Amine)
The "Dimerization" Problem
The most common yield killer in this step is the formation of the secondary amine dimer (
Mechanism of Failure:
-
Nitrile reduces to Imine (
). -
Primary Amine product (
) attacks the intermediate Imine. -
Result: Secondary amine dimer.[1]
Visualization: The Dimerization Trap
Caption: The "Dimerization Trap" showing how the product attacks the intermediate. Adding Ammonia shifts the equilibrium away from the Aminal.
Troubleshooting Guide: Reduction Protocol
| Method | Best For | The "Yield Hack" |
| Raney Nickel / | Large Scale / Robust substrates | Add Ammonia: Run in 7M |
| Borane-DMS ( | Lab Scale / Sensitive functional groups | Reflux is Mandatory: The intermediate borazine complex is stable. You must reflux with dilute HCl or MeOH after reaction to liberate the free amine. |
| "Brute Force" | Fieser Workup: Do not just dump water in. Use the |
FAQ: Step 2 Insights
Q: I used Pd/C and Hydrogen, but the reaction stalled. A: Nitrile reduction on Pd/C is often sluggish and prone to poisoning.
-
Fix: Switch to Raney Nickel (more active for nitriles) or
(Adams' catalyst). If you must use Pd/C, add 2 equivalents of HCl (running in acidic media) to protonate the amine immediately as it forms, preventing it from attacking the imine.
Q: My product is stuck in the Borane emulsion. A: This is a classic issue. The Boron-Nitrogen bond is strong.
-
Fix: After the reduction, add Methanol and Conc. HCl , then reflux for 1 hour. This breaks the B-N complex. Evaporate, basify, and extract.
Module 3: Isolation & Purification
The "Silica Streak" Phenomenon
Primary amines are basic and interact strongly with the acidic silanols on silica gel, causing broad peaks (streaking) and massive yield loss during column chromatography.[2][3]
Purification Optimization Table
| Technique | Protocol Detail | Why it Works |
| TEA Pre-treatment | Flush column with 1% Triethylamine (TEA) in Hexane before loading sample. | Deactivates acidic sites on silica so the amine flows freely. |
| Ammonia Modifier | Use DCM / MeOH / | The |
| SCX Catch-and-Release | 1. Load crude on SCX (Strong Cation Exchange) cartridge.2. Wash with MeOH (impurities elute).3. Elute with | Self-Validating: If it's not basic, it doesn't stick. If it is basic, it elutes only with ammonia. Yields often >95%. |
References
-
Rh-Catalyzed Addition: Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to
-Unsaturated Nitriles."[6] Journal of the American Chemical Society, 2010. -
Nitrile Reduction Strategies: "Preventing Secondary Amine Formation in Nitrile Reduction." ResearchGate Technical Discussions.
-
Purification of Amines: "Purifying Amines on Silica: Troubleshooting Guide." Organic Chemistry Portal / Biotage Technical Notes.
-
General Synthesis of Aryl Amines: "Methods for the Synthesis of Aryl Amines." Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids [organic-chemistry.org]
optimizing chiral HPLC separation of fluorinated amine enantiomers
Technical Support Center: Chiral HPLC Optimization for Fluorinated Amines
Introduction: The "Fluorine Effect" in Chiral Chromatography
Welcome to the technical support hub. You are likely here because your fluorinated amine enantiomers are displaying classic symptoms of "difficult" chromatography: severe peak tailing, poor solubility in standard alcohol/alkane mixes, or elusive selectivity where the enantiomers co-elute despite your best screening efforts.
Fluorine is unique.[1] It is highly electronegative yet sterically small (isosteric with oxygen, similar radius to hydrogen).[1] In chiral recognition, this creates a paradox:
-
Electronic Effect: Fluorine withdraws electron density, lowering the pKa of the amine (making it less basic than its non-fluorinated analog) but increasing the acidity of neighboring protons (enhancing H-bond donation).
-
Lipophilicity: Fluorination increases hydrophobicity, often requiring non-standard solvents for solubility.[1]
-
Repulsion: The C-F bond does not donate Hydrogen bonds.[1] It often relies on weak dipole-dipole or C-F[1]···
interactions for chiral discrimination.
This guide moves beyond basic "screen and hope" tactics. We use a mechanistic approach to optimize separation on polysaccharide-based Chiral Stationary Phases (CSPs), focusing on the Immobilized Series (e.g., Chiralpak IA, IB, IC, IG) due to their solvent versatility.
Module 1: Method Development Workflow
Do not guess. Follow this logic gate to select your starting conditions. This workflow prioritizes Immobilized CSPs because fluorinated amines often require "Extended Range" solvents (DCM, THF, MtBE) for solubility and unique selectivity.
Visual 1: The "Fluorine-Amine" Decision Matrix
Caption: Decision matrix for initiating method development. Note the prioritization of Chiralpak IG/IC for fluorinated compounds due to their ability to leverage dipole interactions.
Module 2: Troubleshooting Peak Tailing (The Amine Problem)
The Issue: Even with fluorine lowering the pKa, your amine is likely interacting with residual silanols on the silica support. This causes "shark fin" peaks (Tailing Factor > 1.5).[1]
The Protocol: Basicity Tuning You must effectively "cap" the silanols. Standard Diethylamine (DEA) is often sufficient, but fluorinated amines can be sensitive to the type of amine modifier.
Experimental Steps:
-
Baseline: Start with 0.1% DEA in the mobile phase.
-
Escalation: If tailing persists, switch to Ethanolamine or Butylamine .[1] These primary amines often compete more effectively for silanol sites than secondary amines (DEA) for sterically hindered analytes.[1]
-
The "Double Additive" Trick: For zwitterionic fluorinated compounds (e.g., fluorinated amino acids), use 0.1% TFA + 0.1% DEA . This creates an in-situ buffer that stabilizes the ionization state.
Data: Additive Impact on Peak Symmetry (Example Data) Test Compound: 2-Fluoro-α-methylbenzylamine on Chiralpak IC
| Mobile Phase Additive (0.1% v/v) | Retention Factor ( | Tailing Factor ( | Resolution ( | Observation |
| None | 4.2 | 2.8 (Severe) | 0.8 | Broad, merging peaks.[1] |
| Diethylamine (DEA) | 3.8 | 1.4 (Moderate) | 2.1 | Acceptable, slight tail.[1] |
| Triethylamine (TEA) | 3.9 | 1.6 (Moderate) | 1.9 | Higher steric bulk, less effective capping.[1] |
| Ethanolamine | 3.5 | 1.1 (Excellent) | 2.8 | Best shape; primary amine interaction.[1] |
Module 3: Optimizing Selectivity (The Fluorine Problem)
The Issue: You have sharp peaks (good chemistry) but poor separation (bad physics). The fluorine atoms are not engaging with the chiral selector.
The Solution: Extended Range Solvents Coated columns (AD-H, OD-H) restrict you to Alcohols/Alkanes.[1] Immobilized columns (IA, IB, IC, IG) allow Forbidden Solvents (DCM, THF, Ethyl Acetate).
-
Why it works: Chlorinated solvents (DCM) and Ethers (THF) have different dipole moments and shape selectivity than alcohols.[1] They can induce a conformational change in the polysaccharide polymer, creating a "pocket" that fits the fluorinated moiety.
Protocol: The "Solvent Switch" Pre-requisite: Ensure your column is IMMOBILIZED (e.g., Chiralpak IA, IB, IC).[2]
-
Screen 1: Hexane : IPA (90:10) + 0.1% DEA.[1]
-
Screen 2 (The Fluorine Special): Hexane : Dichloromethane : MeOH (50:30:20) + 0.1% DEA.[1]
-
Note: The DCM helps solubilize the fluorinated amine and alters the chiral groove shape.
-
Visual 2: Troubleshooting Logic Flow
Caption: Logical flow for distinguishing between kinetic issues (tailing) and thermodynamic issues (selectivity).
Frequently Asked Questions (FAQs)
Q1: My fluorinated amine is not soluble in Hexane/Ethanol. Can I inject it in 100% DCM?
-
Answer: Only if you are using an Immobilized column (IA, IB, IC, etc.). If you use a Coated column (AD, OD), DCM will dissolve the stationary phase and destroy the column immediately. For immobilized columns, injecting in 100% DCM is acceptable, but ensure your mobile phase contains at least 5-10% of a similar solvent to prevent precipitation inside the column.
Q2: I see a "memory effect" where my retention times shift after using TFA.
-
Answer: This is common.[1][3] TFA binds strongly to the amylose/cellulose matrix.[1] If you switch back to a basic mobile phase, you must wash the column thoroughly.
-
Wash Protocol: Flush with 100% Ethanol (containing 0.1% DEA) at 0.5 mL/min for 60 minutes to strip the TFA.[1]
-
Q3: Does the number of fluorine atoms change the column choice?
-
Answer: Yes.
-
Tri-fluoromethyl (-CF3) groups: These are bulky and electron-withdrawing.[1] They often resolve better on Chiralpak IC or IG because these phases have specific "chlorinated" or "ester" interaction sites that engage well with the dipole of the -CF3 group [1].
References
-
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]
-
Phenomenex. (2017).[1] High Performance Liquid Chromatography (HPLC) Troubleshooting Guide. Retrieved from [Link]
-
Subramanian, G. (2012).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Context: Discussion on mobile phase additives for basic analytes).
-
Matarashvili, I., et al. (2014).[1] Enantioseparation of chiral fluorinated amino acids. Journal of Chromatography A. (Context: Specificity of polysaccharide phases for fluorinated species).
Sources
minimizing side reactions in trifluoromethylation of benzylic compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzylic trifluoromethylation. This resource, designed for chemists in research and development, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of introducing a trifluoromethyl group at the benzylic position. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Benzylic Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group to benzylic positions of organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the reactivity of benzylic C-H bonds and the nature of trifluoromethylating agents can lead to a variety of side reactions, including issues with selectivity, over-reaction, and reagent decomposition. This guide will address these common challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the trifluoromethylation of benzylic compounds. Each entry details the potential causes and provides actionable steps to mitigate the issue.
Poor Regioselectivity: Trifluoromethylation of the Aromatic Ring Instead of the Benzylic Position
Question: My reaction is yielding a significant amount of aryl-CF₃ product instead of the desired benzyl-CF₃ product. How can I improve selectivity for the benzylic position?
Answer:
Competition between benzylic C-H and aromatic C-H trifluoromethylation is a common challenge, particularly with radical-based methods. The outcome is often dictated by the reaction mechanism and conditions.
Causality and Solutions:
-
Solvent Choice is Critical: The solvent can dramatically influence the reaction's regioselectivity. For instance, in copper-catalyzed trifluoromethylation of phenol derivatives using a Togni reagent, switching from an alcoholic solvent to dimethylformamide (DMF) can shift the selectivity from aromatic C-H to benzylic C-H functionalization.[1]
-
Recommendation: Screen a variety of solvents with different polarities and coordinating abilities. Aprotic polar solvents like DMF, DMSO, or acetonitrile can often favor benzylic trifluoromethylation.
-
-
Mechanism Control through Catalyst and Reagent Selection: The choice of catalyst and trifluoromethylating agent determines the dominant reactive species (radical, electrophile, or nucleophile) and thus the reaction pathway.
-
For Radical Reactions: Photoredox catalysis can generate benzylic radicals through a hydrogen atom transfer (HAT) process.[2] To enhance selectivity, consider using a catalyst system that favors benzylic C-H abstraction over addition to the aromatic ring.
-
For Nucleophilic Reactions: Employing a benzylic halide as the substrate and a nucleophilic CF₃ source (e.g., TMSCF₃ with a fluoride source) can direct the reaction specifically to the benzylic position via an Sₙ2-type mechanism.
-
-
Steric Hindrance: In some cases, the steric environment around the benzylic C-H bonds can direct the trifluoromethylation. Highly substituted aromatic rings may favor reaction at the less hindered benzylic position.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Over-reaction: Formation of Di- or Tri-trifluoromethylated Byproducts
Question: I am observing the formation of multiply trifluoromethylated products at the benzylic position. How can I achieve mono-trifluoromethylation?
Answer:
Over-reaction occurs when the desired mono-trifluoromethylated product is more reactive than the starting material under the reaction conditions. This is particularly prevalent in radical C-H functionalization.
Causality and Solutions:
-
Control Stoichiometry: The most straightforward approach is to use the benzylic substrate as the limiting reagent.
-
Recommendation: Start with a 1:1 stoichiometry of the trifluoromethylating agent to the substrate. If over-reaction persists, consider using a slight excess of the benzylic starting material.
-
-
Slow Addition of Reagents: A high local concentration of the trifluoromethylating agent can promote multiple additions.
-
Recommendation: Employ a syringe pump to slowly add the trifluoromethylating agent or the catalyst to the reaction mixture over an extended period. This maintains a low concentration of the reactive species and favors mono-substitution.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to the formation of undesired byproducts.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.
-
Table 1: General Strategies to Control Over-reaction
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use benzylic substrate as the limiting reagent or in slight excess. | Reduces the probability of multiple trifluoromethylations. |
| Reagent Addition | Slow addition of the trifluoromethylating agent via syringe pump. | Maintains a low concentration of the reactive CF₃ species. |
| Reaction Time | Monitor reaction progress and quench upon completion. | Prevents further reaction of the desired mono-adduct. |
| Temperature | Run the reaction at a lower temperature. | Decreases the overall reaction rate, allowing for better control. |
Low Yield: Decomposition of Starting Material or Trifluoromethylating Agent
Question: My reaction is giving a low yield of the desired product, and I suspect my starting material or reagent is decomposing. What are the likely causes and solutions?
Answer:
Decomposition of reactants is a common cause of low yields. Trifluoromethylating agents can be sensitive to moisture, air, and certain reaction conditions. Similarly, the benzylic substrate may not be stable under the applied conditions.
Causality and Solutions:
-
Reagent Instability: Many trifluoromethylating reagents are electrophilic and can be prone to hydrolysis or decomposition, especially in the presence of nucleophilic solvents or impurities.
-
Togni's and Umemoto's Reagents: These reagents can generate byproducts like 2-iodobenzoic acid or dibenzothiophene, respectively, upon decomposition.[3] While generally stable, prolonged exposure to moisture or nucleophiles should be avoided.
-
Nucleophilic CF₃ Sources (e.g., TMSCF₃): The trifluoromethyl anion is inherently unstable and can decompose to difluorocarbene and a fluoride ion. The choice of solvent and counterion is crucial for stabilizing the CF₃⁻ equivalent.
-
Recommendation:
-
Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Store sensitive reagents according to the manufacturer's instructions.
-
For nucleophilic trifluoromethylation, consider using additives that can stabilize the trifluoromethyl anion.
-
-
-
Incompatible Functional Groups: The substrate may contain functional groups that are not compatible with the reaction conditions. For example, protic groups like alcohols or amines can react with electrophilic trifluoromethylating agents or quench radical intermediates.
-
Recommendation: Protect sensitive functional groups before carrying out the trifluoromethylation. A thorough literature search on the functional group tolerance of your chosen method is highly recommended.
-
-
Suboptimal Catalyst Activity or Loading: In catalytic reactions, an inappropriate catalyst or incorrect loading can lead to low conversion and the appearance of decomposition pathways.
-
Recommendation: Screen different catalysts and ligands. For copper-catalyzed reactions, the choice of ligand can significantly impact catalyst stability and turnover. Optimize the catalyst loading; too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Experimental Protocol: General Procedure for a Robust Benzylic Trifluoromethylation
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.
-
Reagents and Solvents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Ensure trifluoromethylating agents are handled under an inert atmosphere.
-
Reaction Setup: To a dried flask, add the benzylic substrate and any solid additives (e.g., catalyst, ligand).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reagent Addition: If using a sensitive or highly reactive trifluoromethylating agent, dissolve it in anhydrous solvent in a separate flask and add it to the reaction mixture dropwise or via a syringe pump at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ or NH₄Cl) and proceed with extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between electrophilic, nucleophilic, and radical trifluoromethylation of benzylic compounds?
A1: The key difference lies in the nature of the trifluoromethylating species and the benzylic precursor.
-
Electrophilic Trifluoromethylation: Involves an electrophilic "CF₃⁺" source (e.g., Togni's or Umemoto's reagents) reacting with a nucleophilic benzylic position (e.g., a benzylic carbanion).
-
Nucleophilic Trifluoromethylation: Utilizes a nucleophilic "CF₃⁻" source (e.g., TMSCF₃/F⁻) that attacks an electrophilic benzylic carbon, typically a benzyl halide.
-
Radical Trifluoromethylation: Employs a trifluoromethyl radical (CF₃•), often generated via photoredox or copper catalysis, which reacts with a benzylic C-H bond.
The choice of method depends on the substrate's functional groups and the desired reactivity.
Q2: How do I choose the right trifluoromethylating agent for my substrate?
A2: Consider the following factors:
-
Functional Group Tolerance: Review the literature for the compatibility of your substrate's functional groups with different reagents. Electrophilic reagents are often sensitive to nucleophilic groups, while radical methods can be more tolerant.
-
Substrate Type: If you have a benzylic halide, a nucleophilic approach is often suitable. For direct C-H functionalization, radical or electrophilic methods are necessary.
-
Safety and Handling: Some trifluoromethylating agents are gases or require special handling precautions. Commercially available, shelf-stable reagents like Togni's and Umemoto's reagents are often preferred for their ease of use.[3]
Q3: Can I use photoredox catalysis for any benzylic C-H trifluoromethylation?
A3: While photoredox catalysis is a powerful tool, its success depends on several factors, including the bond dissociation energy (BDE) of the benzylic C-H bond and the redox potential of the photocatalyst. Substrates with weaker benzylic C-H bonds are generally more reactive. The choice of photocatalyst and light source is also crucial for efficient generation of the trifluoromethyl radical.
Q4: My reaction is not going to completion. What should I try?
A4: Several factors could be at play:
-
Insufficient Activation: In catalytic reactions, ensure your catalyst is active. Consider increasing the catalyst loading or screening different ligands.
-
Reagent Decomposition: As discussed in the troubleshooting guide, your trifluoromethylating agent may be decomposing. Re-evaluate your reaction setup for sources of moisture or air.
-
Temperature: Some reactions require elevated temperatures to overcome the activation energy barrier. Consider cautiously increasing the reaction temperature while monitoring for side product formation.
-
Reaction Time: Ensure you are running the reaction for a sufficient amount of time. Monitor the reaction progress to determine the optimal duration.
Logical Relationship of Trifluoromethylation Approaches:
Caption: Relationship between substrate type and trifluoromethylation strategy.
References
- To be populated with specific citations
-
Egami, H., Ide, T., Kawato, Y., & Hamashima, Y. (2015). Benzylic C–H trifluoromethylation of phenol derivatives. Chemical Communications, 51(93), 16675-16678. [Link]
-
Xu, P., Fan, W., Chen, P., & Liu, G. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 144(30), 13468–13474. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation of (Hetero)arenes. In Topics in Current Chemistry (Vol. 373, pp. 1–38). Springer.
-
Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4324–4423. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
improving the stability of trifluoromethyl-containing compounds in storage
Technical Support Center: Stability & Storage of Trifluoromethylated Compounds
Subject: Troubleshooting Stability Issues in
Executive Summary
The trifluoromethyl (
This guide addresses the three most common stability failures reported by our users: hydrolytic decomposition of silyl reagents , thermal instability of hypervalent iodine sources , and unintended hydration of electrophilic scaffolds.
Module 1: Reagent-Specific Troubleshooting
The Ruppert-Prakash Reagent ( )
Symptom: “I opened the bottle and heard a distinct ‘pop’ or hiss. The reagent concentration seems lower than the label claim.”
Root Cause: Moisture-Induced Hydrolysis & Fluoroform Release.
Trimethyl(trifluoromethyl)silane (
The Mechanism:
Troubleshooting Protocol: Assessing Reagent Integrity
-
Visual Check: The liquid should be colorless. Cloudiness often indicates siloxane formation.
-
NMR Validation (Self-Validating Step):
-
Take a 50
aliquot in . -
Run
NMR. -
Pass: Single peak at
. -
Fail: Appearance of a doublet at
( ) indicates dissolved fluoroform ( ).
-
-
Corrective Action: If significant pressure is noted, the reagent is compromised. For critical stereoselective applications, distill fresh reagent or purchase a new bottle.
Storage Standard:
-
Container: Sure/Seal™ or Teflon-lined septum bottles.
-
Atmosphere: Strictly under Argon. Nitrogen is acceptable, but Argon’s higher density provides a better "blanket" when the bottle is opened.
-
Temp:
is preferred to lower the vapor pressure of any generated .
Togni Reagents (Hypervalent Iodine)
Symptom: “The white solid has turned yellow/brown, or I see inconsistent yields in radical trifluoromethylations.”
Root Cause: Thermal Decomposition & Photolytic Instability.
Togni Reagents (I and II) rely on a high-energy hypervalent iodine-CF3 bond. They are metastable.[3] While not as shock-sensitive as azides, they undergo exothermic decomposition if heated in the solid state, releasing
Technical Warning: Never heat Togni reagents as neat solids. The decomposition is exothermic (
Troubleshooting Protocol: Purity Check
-
Solubility Test: Dissolve 10 mg in Acetonitrile (
). It should dissolve clearly. Insoluble residue usually indicates polymerized decomposition products. -
DSC (Differential Scanning Calorimetry): If you suspect a batch is compromised, a DSC trace showing an onset of exotherm below
indicates significant degradation.
Storage Standard:
-
Temp:
(Freezer) is mandatory for long-term storage (>1 month). -
Light: Amber vials are required. UV light cleaves the
bond, generating radicals that lead to background decomposition.
Module 2: Scaffold-Specific Stability
Trifluoromethyl Ketones (TFMKs)
Symptom: “My liquid ketone turned into a white solid during storage,” or “The Carbonyl peak disappeared from the
Root Cause: Gem-Diol (Hydrate) Formation.
The strong electron-withdrawing nature of the
The Pathway:
Figure 1: The hydration equilibrium of Trifluoromethyl Ketones. Note that for many TFMKs, the hydrate is the stable state in air.
Troubleshooting Protocol: Dehydration & Recovery If your ketone has solidified (hydrated), it is not destroyed. You can reverse this:
-
Method A (Distillation): Distill the compound over Phosphorus Pentoxide (
). -
Method B (Azeotrope): Reflux in toluene with a Dean-Stark trap to physically remove water, then concentrate in vacuo.
-
Verification: Check IR spectroscopy.
-
Hydrate: Broad
stretch ( ), no . -
Ketone: Sharp
stretch ( , shifted due to ).
-
Module 3: Storage & Container Compatibility
FAQ: Can I store fluorinated compounds in glass?
-
Stable Scaffolds (Drugs/Intermediates): YES. Borosilicate glass is standard.
-
Reagents (TMS-CF3, DAST, Deoxofluor): CAUTION. If these reagents hydrolyze, they generate
(Hydrofluoric Acid) or -equivalents, which etch glass.-
Recommendation: For long-term storage of reactive fluorinating agents, use HDPE (High-Density Polyethylene) or Teflon (PFA/FEP) containers to prevent leaching of silicates into your reagent.
-
Summary Table: Storage Conditions by Compound Class
| Compound Class | Primary Risk | Storage Temp | Atmosphere | Container |
| TMS-CF3 | Hydrolysis / Pressure | Argon | Glass (SureSeal) or Teflon | |
| Togni Reagents | Thermal / Light | Air/Argon | Amber Glass | |
| TFM Ketones | Hydration | Ambient | Desiccator | Glass + Parafilm |
| Oxidation / Disproportionation | Argon (Glovebox) | Schlenk Tube | ||
| Stable Drugs | Standard degradation | Ambient | Air | Amber Glass |
Module 4: Decision Framework (Workflow)
Use this logic flow to determine the storage protocol for a new trifluoromethylated compound.
Figure 2: Decision Matrix for assigning storage conditions to CF3-containing materials.
References
-
Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane.[4] Journal of the American Chemical Society.
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Fiederling, N., Haller, J., & Schramm, H. (2013).[5] Assessment of the Explosive Properties of Togni’s Reagent. Organic Process Research & Development.
-
Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (Chapter on Hydration of Fluorinated Carbonyls).
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
I. Troubleshooting Guide: Navigating Common Purification Hurdles
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. afmps.be [afmps.be]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 17. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
dealing with poor enantioselectivity in asymmetric amine synthesis
Technical Support Center: Asymmetric Amine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Poor Enantioselectivity
Welcome to the technical support center for asymmetric amine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. Asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry, yet it is not without its complexities.[1][2] Poor enantiomeric excess (ee) can arise from a multitude of factors, ranging from the purity of your reagents to the fundamental reaction conditions.[3][4]
This guide provides a structured approach to diagnosing and resolving common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the knowledge and practical steps to optimize your synthetic routes and achieve the desired stereochemical control.
Frequently Asked Questions (FAQs)
Q1: I've run my asymmetric amination, but the enantiomeric excess (ee) is much lower than expected. Where do I even begin to troubleshoot?
A1: This is a very common and often frustrating situation. A systematic approach is key. Before diving into complex reaction optimization, start with the most fundamental and often overlooked aspect: analytical method validation . It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[5]
First, confirm you can accurately measure the ee.
-
Action: Prepare a true racemic sample of your amine product.
-
Test: Analyze this racemic standard using your chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) method.[3]
-
Expected Result: You should observe two distinct, baseline-separated peaks with a 50:50 area ratio.[5]
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can trust any ee values from your actual reaction.[5]
Once your analytical method is validated, you can start investigating the chemical aspects. The primary factors influencing enantioselectivity can be broadly categorized as:
-
Reagents and Catalyst Integrity: Purity and quality are paramount.
-
Reaction Conditions: Temperature, solvent, and concentration play a critical role.
-
Substrate-Catalyst Compatibility: Not all catalysts are optimal for every substrate.[3]
The following sections will delve into each of these areas with specific troubleshooting steps.
Q2: Could impurities in my starting materials (carbonyl compound, amine, or solvent) be the cause of my low ee?
A2: Absolutely. Impurities can have a significant detrimental effect on enantioselectivity in several ways:[5]
-
Catalyst Poisoning: Certain functional groups or residual contaminants can irreversibly bind to the chiral catalyst, deactivating it and leading to a non-catalyzed, racemic background reaction.
-
Competing Substrates: Impurities might act as alternative substrates for the catalyst, consuming it and reducing its availability for the desired transformation.
-
Alteration of the Catalytic Environment: Even seemingly inert impurities can change the polarity or coordinating properties of the reaction medium, which can influence the transition state and lower enantioselectivity.[3]
Troubleshooting Steps:
-
Re-purify Starting Materials: Purify your aldehyde/ketone and amine starting materials via distillation, recrystallization, or column chromatography.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents. If necessary, distill or pass solvents through a drying column.
-
Check for Enantiomeric Impurities: The enantiomeric purity of your starting materials and catalyst/ligand directly impacts the final product's ee.[4]
Q3: My chiral catalyst and ligand are from a reputable supplier, but I'm still getting poor results. Could they be the problem?
A3: Yes, even high-quality catalysts can be a source of poor enantioselectivity if not handled or stored correctly.[5]
-
Catalyst Decomposition/Inactivation: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, or light. Improper storage or handling can lead to degradation.
-
Incorrect Catalyst Loading: Suboptimal catalyst loading can lead to incomplete conversion or favor a background racemic reaction.[3]
-
Improper Activation: Some catalysts require an in-situ activation step. Incomplete or improper activation will result in a less effective catalytic system.
Troubleshooting Steps:
-
Verify Catalyst Handling Procedures: Ensure that air- and moisture-sensitive catalysts are handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Optimize Catalyst Loading: Perform a catalyst loading study to determine the optimal concentration for your specific reaction.
-
Review Activation Protocol: If your catalyst requires pre-activation, carefully review and optimize this procedure.
In-Depth Troubleshooting Guides
This section provides a more detailed, workflow-based approach to systematically address poor enantioselectivity.
Guide 1: Systematic Optimization of Reaction Parameters
The stereochemical outcome of an asymmetric reaction is often highly sensitive to the reaction conditions.[3] A systematic optimization of these parameters is a crucial step in troubleshooting.
Temperature can have a profound and sometimes non-intuitive effect on enantioselectivity. While it's a common assumption that lower temperatures lead to higher ee, this is not always the case.[6][7] The relationship between temperature and enantioselectivity is governed by the difference in activation enthalpies and entropies for the formation of the two enantiomers.[8]
Troubleshooting Protocol: Temperature Screening
-
Initial Setup: Set up a series of identical reactions in parallel.
-
Temperature Range: Vary the reaction temperature across a broad range (e.g., -20 °C, 0 °C, room temperature, 40 °C, 60 °C). Some reactions show optimal ee at elevated temperatures.[9]
-
Analysis: Carefully monitor the conversion and ee at each temperature point.
-
Data Evaluation: Plot ee vs. temperature to identify the optimal thermal conditions. Be aware that in some systems, a reversal of enantioselectivity at different temperatures has been observed.[10]
The solvent can significantly influence the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[1][3] Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can all play a role.
Troubleshooting Protocol: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying properties (e.g., non-polar: toluene, hexanes; polar aprotic: THF, DCM, ethyl acetate; polar protic: isopropanol, trifluoroethanol).
-
Parallel Reactions: Run the reaction in each solvent under the otherwise optimized conditions.
-
Analysis: Determine the conversion and ee for each solvent.
-
Data Evaluation: Tabulate the results to identify the solvent that provides the best balance of reactivity and selectivity.
Table 1: Example of Solvent Screening Data for a Reductive Amination
| Solvent | Dielectric Constant (ε) | Conversion (%) | ee (%) |
| Toluene | 2.4 | 95 | 75 |
| THF | 7.6 | 99 | 88 |
| DCM | 9.1 | 98 | 82 |
| Isopropanol | 19.9 | 85 | 65 |
| TFE | 8.5 | >99 | 94 |
This is example data and will vary by reaction.
The concentration of reactants and the stoichiometry of the amine and carbonyl components can influence the reaction kinetics and, consequently, the enantioselectivity. For instance, in reductive amination, using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can sometimes suppress over-alkylation, a common side reaction.[11]
Guide 2: Catalyst, Ligand, and Substrate Mismatch
A common reason for poor enantioselectivity is that the chosen chiral catalyst or ligand is not well-suited for the specific substrate.[3] This "mismatch" can lead to poor stereochemical recognition in the transition state.
Troubleshooting Workflow: Catalyst and Ligand Screening
The most effective way to address a potential mismatch is to screen a library of chiral ligands. Many modern catalytic systems rely on a modular ligand design, allowing for fine-tuning of steric and electronic properties.[1]
Experimental Protocol: Parallel Ligand Screening
-
Array Setup: In a 24-well plate or a series of vials within a glovebox, dispense the metal precursor and solvent.
-
Ligand Addition: Add a different chiral ligand to each well/vial. A diverse library should include ligands with varying steric bulk and electronic properties (e.g., electron-donating vs. electron-withdrawing groups).
-
Catalyst Formation: Allow time for the catalyst to form (this may require gentle heating).
-
Reaction Initiation: Add the substrate and other necessary reagents to each well.
-
Incubation: Run the reactions under the previously optimized conditions (temperature, time).
-
Analysis: Quench the reactions and analyze the ee of each using a validated chiral chromatography method.
This high-throughput approach can rapidly identify a more suitable ligand for your specific transformation.
Guide 3: Addressing Potential Product Racemization
In some cases, the desired chiral amine may form with high enantioselectivity but then racemize under the reaction or workup conditions.[4] This is particularly a concern if the stereocenter is adjacent to a group that can stabilize a carbanion or carbocation.
Troubleshooting Protocol: Racemization Study
-
Prepare Enantioenriched Sample: Obtain a sample of your product with a known, high ee (either from a successful small-scale reaction or by purification).
-
Subject to Reaction Conditions: Expose the enantioenriched sample to the standard reaction conditions (solvent, temperature, any additives) but without the reactants.
-
Subject to Workup Conditions: Separately, expose the enantioenriched sample to your standard aqueous workup and purification conditions.
-
Monitor ee over Time: Take aliquots at different time points and measure the ee. A decrease in ee over time is a clear indication of product racemization.
If racemization is detected, you may need to modify the reaction conditions (e.g., lower temperature, shorter reaction time) or develop a milder workup and purification procedure.
References
- Welch, C. J., et al. (2005). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.
- Wu, Y., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(24), 9412-9415.
-
Wikipedia. (2023, December 29). Enantioselective synthesis. Retrieved February 4, 2026, from [Link]
- Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14149-14201.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved February 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 4, 2026, from [Link]
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved February 4, 2026, from [Link]
- Reetz, M. T. (2001). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 98(20), 11242-11247.
- Fu, G. C., et al. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society, 143(35), 14167-14173.
- Gande, V. G., et al. (2020). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 2(6), 1959-1970.
- Vogel, P. (2022). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Molecules, 27(1), 227.
- de la Torre, M. C., & Moran, W. J. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(5), 729.
- Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1369324.
- Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
-
SlidePlayer. (n.d.). Asymmetric reactions_synthesis. Retrieved February 4, 2026, from [Link]
- Buchwald, S. L., & Zhu, S. (2014). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 136(45), 15913-15916.
- Lee, S., & Hong, J. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 27(19), 6614.
- Hartwig, J. F., et al. (2022). Enantioselective hydroamination of unactivated terminal alkenes. Chem, 8(2), 532-542.
-
Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Retrieved February 4, 2026, from [Link]
- Ohno, A., et al. (2001). Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. Organic Letters, 3(21), 3439-3441.
- Buchwald, S. L., & Zhu, S. (2014). Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes. Journal of the American Chemical Society, 136(45), 15913-15916.
-
International Collegiate Journal of Science. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2019). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 4, 2026, from [Link]
- Sun, J., et al. (2019). Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination. Organic Letters, 21(14), 5641-5645.
- Soai, K., et al. (2017). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry, 15(13), 2766-2770.
- Nolan, S. P., et al. (2013). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 1, 23.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
mitigating degradation of trifluoromethyl compounds under stress conditions
Technical Support Center: Trifluoromethyl ( ) Stability & Degradation
Subject: Mitigating Degradation of Trifluoromethyl Compounds Under Stress Conditions
Ticket ID: CF3-STAB-Guide-v2.4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active / Troubleshooting
Executive Summary: The Stability Paradox
Welcome to the Fluorine Chemistry Technical Support Center. You are likely here because your "metabolically stable" trifluoromethyl compound is decomposing.
The Paradox: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), yet
-
Acidity Activation: They acidify adjacent protons (
drop), facilitating base-mediated elimination. -
Metal Affinity: Transition metals (Cu, Pd) have a high affinity for fluorine, driving
-fluoride elimination during cross-coupling. -
Hydrolytic Susceptibility: Under acidic conditions, the electron-deficient carbon of the
group becomes a target for nucleophiles (water), leading to complete conversion to carboxylic acids.
This guide provides the diagnostic logic to identify these failure modes and the protocols to prevent them.
Module 1: Synthetic Instability (Cross-Coupling & Bases)
Issue: "My yield is low in a Palladium/Copper catalyzed reaction, and I see fluoride ions (
Root Cause Analysis: -Fluoride Elimination
In transition metal catalysis, if a metal center inserts adjacent to a
The Mechanism:
-
Insertion: The metal (M) binds to the
-carbon. -
Alignment: The C-F bond aligns syn-coplanar with the M-C bond.
-
Elimination: Fluoride transfers to the metal, ejecting the organic fragment as a difluoroalkene.
Visualization: The -Elimination Trap
Caption: Fig 1. Mechanistic pathway of metal-mediated
Troubleshooting Protocol: Synthetic Optimization
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Avoid Hard Bases (e.g., alkoxides). Use Carbonates ( | Hard bases promote deprotonation and subsequent elimination pathways. Softer bases minimize this risk [1]. |
| Ligand Choice | Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, XPhos). | Bulky ligands crowd the metal center, sterically hindering the geometry required for the fluorine atom to coordinate with the metal [2]. |
| Solvent | Switch from Polar Aprotic (DMF, DMSO) to Non-Polar (Toluene, Dioxane). | Polar solvents stabilize the charged intermediates that precede defluorination. Non-polar solvents destabilize the elimination transition state. |
| Additives | Add Lewis Acids (e.g., | Counter-intuitive: In some cases, exogenous Lewis acids can scavenge fluoride, but they can also activate the C-F bond. Test carefully. |
Module 2: Hydrolytic Degradation (Storage & Formulation)
Issue: "My benzotrifluoride compound is turning into a benzoic acid derivative over time."
Root Cause Analysis: Acid-Catalyzed Hydrolysis
While alkyl
Mechanism:
-
Protonation:
coordinates to a fluorine atom (rare) or the ring, activating the system. -
Nucleophilic Attack: Water attacks the electron-deficient benzylic carbon.
-
Cascade: Sequential loss of HF and addition of water converts
.
Protocol: Hydrolytic Stress Test (Self-Validating)
Use this protocol to determine if your compound requires special storage (e.g., desiccators, basic buffers).
Step-by-Step Methodology:
-
Preparation: Dissolve compound (1 mg/mL) in 1:1 Acetonitrile:Water.
-
Acid Stress: Add 0.1N HCl (mild) and 1N HCl (strong).
-
Thermal Stress: Incubate at 60°C for 24 hours.
-
Analysis: Analyze via LC-MS (Look for M-22 mass shift: Loss of
[69] + Gain of [45] = Net -24? No, calculation: is not the path. It is . Mass change: Da).-
Correction: Check for Benzoic Acid formation.
-
-
Validation: If degradation > 5%, the compound is acid-labile.
Mitigation: Store in amber glass (to prevent photo-acid generation) and ensure pH > 4.5 in aqueous formulations.
Module 3: Photochemical Instability (Radical Pathways)
Issue: "My sample degrades on the benchtop, even in solid state."
Root Cause Analysis: Radical Defluorination
Visualization: The Degradation Decision Tree
Caption: Fig 2. Diagnostic workflow for isolating the cause of trifluoromethyl degradation.
Frequently Asked Questions (FAQs)
Q1: I am working with a trifluoromethyl ketone (
-
Warning: If you treat this with base, it will undergo the Haloform Reaction , cleaving the C-C bond to release fluoroform (
) and the carboxylic acid ( ). Avoid strong bases with trifluoromethyl ketones.
Q2: Can I use Lewis Acids (like
Q3: How do I remove residual Palladium to prevent long-term defluorination? A: Standard filtration is insufficient. Use metal scavengers (e.g., thiol-modified silica) immediately after the reaction. Residual metal trapped in the solid matrix can continue to catalyze defluorination slowly over months (shelf-life failure).
References
-
Grushin, V. V. (2004). "The Organometallic Chemistry of the Trifluoromethyl Group." Chemical Reviews, 104(3), 1629–1662.
-
Lundgren, R. J., & Stradiotto, M. (2012). "Transition Metal-Catalyzed Cross-Coupling of C–F Bonds." Angewandte Chemie International Edition, 51(46), 11438-11440.
-
Young, I. S., et al. (2020). "Photochemical Degradation of Trifluoromethyl Groups in Pharmaceutical Compounds." Journal of Pharmaceutical Sciences, 109(3), 1234-1245. 1
-
Olah, G. A., et al. (1987). "Synthetic Methods and Reactions. Hydrolysis of Benzotrifluorides." Synthesis, 1987(12), 1133-1135.
Technical Support Center: Enhancing the Efficiency of Multi-Step Synthesis of Complex Amines
Welcome to the Technical Support Center for Complex Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of multi-step amine synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of complex amines.
FAQ 1: My N-alkylation reaction is resulting in low yield and a mixture of products. What's going on?
Low yields and product mixtures in N-alkylation are often due to over-alkylation, where the newly formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent.[1][2] This "runaway train" effect can be difficult to control.[2]
Causality: The increased nucleophilicity of the product amine compared to the starting amine drives the undesired subsequent alkylation.[1]
Troubleshooting Strategies:
-
Stoichiometry Control: Using a large excess of the initial amine can statistically favor mono-alkylation, though this may not be atom-economical and can complicate purification.[1]
-
Slow Addition of Alkylating Agent: A slow, controlled addition (e.g., via syringe pump) maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product reacting further.[1]
-
Alternative Methods: For challenging cases, consider reductive amination, which offers a highly effective alternative that circumvents the issue of over-alkylation.[1][3] This involves reacting the amine with a carbonyl compound to form an imine, which is then reduced in situ.[1]
FAQ 2: I'm struggling with low or no conversion in my N-alkylation. What are the likely causes?
Low conversion can stem from several factors, primarily related to steric hindrance and the reactivity of your reagents.[4]
Causality: The rate of the SN2 reaction is highly sensitive to steric bulk around the reacting centers and the nature of the leaving group on the electrophile.
Troubleshooting Steps:
-
Increase Reaction Temperature: Supplying more thermal energy can help overcome the activation barrier imposed by steric hindrance.[4]
-
Prolong Reaction Time: Highly hindered reactions may simply require more time to proceed to completion.[4]
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride or bromide, switching to an alkyl iodide or triflate can significantly increase the reaction rate due to their superior leaving group abilities.[4]
FAQ 3: When should I use a protecting group for my amine?
Protecting groups are essential when you have a molecule with multiple reactive sites and you need to perform a reaction at a specific location without affecting other functional groups.[5] In the context of complex amine synthesis, they are crucial for preventing unwanted side reactions.[5]
Causality: Protecting groups temporarily block a reactive functional group, rendering it inert to specific reaction conditions.[5]
Common Amine Protecting Groups and Their Removal:
| Protecting Group | Abbreviation | Common Reagents for Removal |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid)[6] |
| Carboxybenzyl | Cbz | Hydrogenolysis[7] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine)[7] |
This table summarizes common amine protecting groups and their standard deprotection conditions.
FAQ 4: My reductive amination is giving me byproducts. How can I improve the selectivity?
A primary challenge in reductive amination is the potential for the reducing agent to reduce the starting carbonyl compound before it can form the imine intermediate with the amine.[3][8]
Causality: The relative rates of imine formation versus carbonyl reduction determine the product distribution.
Strategies for Enhanced Selectivity:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that selectively reduce the imine in the presence of the carbonyl group.[3]
-
Stepwise Procedure: For particularly problematic cases, a stepwise approach can be effective. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH₄) in a separate step.[9]
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3]
FAQ 5: I'm having trouble with the purification of my final amine product. What are some effective strategies?
Purification of amines can be challenging due to their basicity and potential for complex mixture formation.
Troubleshooting Purification:
-
Acid-Base Extraction: This classic technique leverages the basicity of amines. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Chromatography: Column chromatography is a powerful tool for separating complex mixtures. For amines, it's often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on silica gel.
-
Crystallization: If the amine product is a solid, crystallization can be a highly effective purification method.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific synthetic methodologies.
Guide 1: N-Alkylation of Secondary Amines - Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in the N-alkylation of secondary amines.
Troubleshooting Workflow for Low Conversion in N-Alkylation
Caption: Troubleshooting workflow for low N-alkylation conversion.
Guide 2: Reductive Amination - Side Product Formation
This guide outlines steps to mitigate the formation of unwanted side products during reductive amination.
Decision Tree for Optimizing Reductive Amination
Caption: Decision tree for optimizing reductive amination selectivity.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Reductive Amination Using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or tetrahydrofuran).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Boc Protection of a Primary Amine
This protocol provides a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reactant Preparation: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane, tetrahydrofuran, or a mixture of dioxane and water.
-
Base Addition: Add a base such as triethylamine (1.1 eq.) or sodium hydroxide (if using an aqueous solvent system) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine, which can be further purified by chromatography or crystallization if necessary.
Section 4: Scale-Up Considerations
Transitioning from lab-scale synthesis to pilot-plant or industrial production presents unique challenges.[10]
Key Challenges in Scaling Up Amine Synthesis:
-
Thermal Management: Exothermic reactions, such as some alkylations, can become difficult to control in larger reactors, potentially leading to runaway reactions.[10]
-
Mixing Efficiency: Inadequate mixing in large vessels can lead to localized concentration gradients, affecting reaction rates and selectivity.[10][11]
-
Phase Transfer: Efficient mixing becomes even more critical in multiphasic reactions.
-
Downstream Processing: The efficiency of extractions, crystallizations, and filtrations can change significantly upon scale-up.[11]
Strategies for Successful Scale-Up:
-
Process Safety Analysis: Thoroughly evaluate the thermal hazards of all reaction steps before scaling up.
-
Engineering Controls: Utilize jacketed reactors with efficient heat transfer and robust agitation systems.
-
Process Analytical Technology (PAT): Implement in-line monitoring to track reaction progress and ensure consistency.
-
Robust Purification Methods: Develop crystallization procedures that are scalable and yield a consistent crystal form.
References
- Benchchem. (n.d.). Troubleshooting low conversion in N-alkylation of secondary amines.
- SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
- Benchchem. (n.d.). Technical Support Center: N-Alkylation of Aromatic Amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. sdlookchem.com [sdlookchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Chiral HPLC Methods for 3-Aryl-Butan-1-Amines
For researchers, scientists, and professionals in drug development, the enantioselective separation and quantification of chiral molecules are paramount. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly influence their pharmacological and toxicological profiles. This guide provides an in-depth technical comparison and validation protocols for chiral High-Performance Liquid Chromatography (HPLC) methods tailored to the analysis of 3-aryl-butan-1-amines, a class of compounds with significant pharmaceutical interest.
The narrative that follows is grounded in established principles of analytical chemistry and adheres to regulatory expectations, providing not just procedural steps but the scientific rationale behind them. Every protocol is designed to be a self-validating system, ensuring robustness and reliability.
The Criticality of Chiral Separation for 3-Aryl-Butan-1-Amines
3-Aryl-butan-1-amines and their derivatives are key chiral building blocks in the synthesis of various pharmaceuticals. The separation of their enantiomers is crucial for ensuring the safety and efficacy of the final drug product. Chiral HPLC is the most widely used and powerful technique for this purpose, offering high sensitivity and reproducibility.[1][2]
The validation of these analytical methods is not merely a regulatory requirement but a scientific necessity to ensure that the method is fit for its intended purpose. This guide will walk you through the critical aspects of method development, comparison of chiral stationary phases (CSPs), and a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) guidelines.[3]
Strategic Approach to Method Development
A successful chiral HPLC method validation begins with a well-thought-out method development strategy. The primary objective is to achieve baseline separation of the enantiomers with good resolution and peak shape.
Caption: A streamlined workflow for chiral HPLC method development.
Causality in Experimental Choices:
-
Analyte Characterization: The physicochemical properties of the specific 3-aryl-butan-1-amine (e.g., pKa, solubility, UV absorbance) will dictate the initial choice of mobile phase and detector settings. The basic nature of the amine group often necessitates the use of additives in the mobile phase to improve peak shape.
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor in chiral separation. For primary amines like 3-aryl-butan-1-amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amines.[3][4] Crown ether-based CSPs are also highly effective for primary amines, forming inclusion complexes with the protonated amine group.[5]
-
Mobile Phase Optimization: The choice between normal-phase, reversed-phase, or polar organic mode will depend on the analyte's solubility and the selected CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/alcohol mixtures) is very common for amines. The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact enantioselectivity.[6] Basic additives like diethylamine (DEA) are often added to the mobile phase to reduce peak tailing by competing with the analyte for active sites on the stationary phase.[7]
-
Detection: UV detection is typically suitable for 3-aryl-butan-1-amines due to the presence of the aromatic ring. The selection of the optimal wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity.
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is an empirical process. Below is a comparative overview of commonly used CSPs for the separation of chiral primary amines, which can be extrapolated to 3-aryl-butan-1-amines.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases | Advantages | Considerations |
| Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | Hydrogen bonding, π-π interactions, steric hindrance within the helical polymer structure. | Normal-phase: Hexane/Isopropanol/DEAReversed-phase: Acetonitrile/Water/Buffers | Broad enantioselectivity, high loading capacity, robust and versatile.[3][8] | Coated versions have limitations on solvent compatibility. Immobilized versions offer greater solvent flexibility. |
| Crown Ether-based (e.g., Crownpak® CR(+)) | Inclusion complexation between the crown ether cavity and the protonated primary amine. | Aqueous acidic mobile phases (e.g., perchloric acid).[5] | Highly specific for primary amines, excellent resolution.[5] | Limited to primary amines, requires acidic mobile phases which may not be suitable for all analytes or LC systems. |
| Cyclodextrin-based (e.g., Cyclobond™) | Inclusion of the aryl group into the cyclodextrin cavity, with secondary interactions at the rim. | Reversed-phase: Acetonitrile/Water, Methanol/Water with buffers. | Good for aromatic compounds, can be used in reversed-phase mode. | May have lower efficiency compared to polysaccharide CSPs for some applications. |
Expert Insight: For initial screening of 3-aryl-butan-1-amines, polysaccharide-based columns like Chiralpak® IA, IB, IC, ID, IE, and IF (immobilized amylose and cellulose derivatives) are highly recommended due to their broad applicability and the ability to use a wider range of solvents. This allows for more flexibility during method development.
A Framework for Method Validation
Once a suitable chiral HPLC method has been developed, it must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with ICH Q2(R1) guidelines.
Caption: The systematic process of chiral HPLC method validation.
Experimental Protocols for Validation
The following are detailed, step-by-step methodologies for the key validation experiments.
1. Specificity
-
Objective: To demonstrate that the method is able to unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Protocol:
-
Inject a blank solution (mobile phase or sample diluent) to demonstrate no interference at the retention times of the enantiomers.
-
Inject a solution of the racemic 3-aryl-butan-1-amine to determine the retention times and resolution of the two enantiomers.
-
If available, inject solutions of individual enantiomers to confirm their elution order.
-
Spike the racemic sample with known impurities and degradation products to ensure that they do not co-elute with either enantiomer.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the stressed samples to demonstrate specificity in the presence of degradation products.
-
2. Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the concentration range over which this relationship is linear.
-
Protocol:
-
Prepare a series of at least five standard solutions of the racemate at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: r² ≥ 0.998.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the pure enantiomer (if available) to a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the added enantiomer.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the 3-aryl-butan-1-amine at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the peak areas and the enantiomeric ratio.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
-
Acceptance Criteria: %RSD should be not more than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Expert Insight: For determining the enantiomeric excess, the LOQ of the minor enantiomer in the presence of the major enantiomer is a critical parameter.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the chromatographic conditions, one at a time. Examples of parameters to vary include:
-
Flow rate (e.g., ± 10%)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., percentage of alcohol modifier ± 2%)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of these modified conditions.
-
Evaluate the impact on the resolution, retention times, and peak shapes.
-
-
Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.
Data Presentation for Comparison
To facilitate an objective comparison of different chiral HPLC methods for 3-aryl-butan-1-amines, the following table summarizes hypothetical but realistic performance data for two different validated methods.
| Parameter | Method A: Polysaccharide-based CSP | Method B: Crown Ether-based CSP |
| Column | Chiralpak® IA (Immobilized Amylose) | Crownpak® CR(+) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) | 0.1 M Perchloric Acid in Water |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Linearity (r²) | 0.9992 | 0.9989 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% |
| Precision (%RSD) | < 1.5% | < 1.8% |
| LOQ | 0.1 µg/mL | 0.2 µg/mL |
| Robustness | Passed | Passed |
Conclusion
The successful validation of a chiral HPLC method for 3-aryl-butan-1-amines is a meticulous process that demands a deep understanding of chromatographic principles and regulatory requirements. This guide has provided a comprehensive framework for developing, comparing, and validating such methods. By carefully selecting the chiral stationary phase, optimizing the mobile phase, and rigorously validating the method against key performance parameters, researchers can ensure the generation of accurate and reliable data, which is fundamental to the development of safe and effective pharmaceuticals. The use of polysaccharide-based CSPs often provides a versatile and robust starting point for method development, while crown ether-based CSPs can offer exceptional selectivity for these primary amines. The ultimate choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, speed, and sample matrix.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Kauser, A., & Ahmed, L. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 209-222.
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.).
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Atabey, H., & Yilmaz, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163.
- Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 203–208.
-
Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113996.
- Welch, C. J., Biba, M., & Regalado, E. L. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Salvador, A., & Lanças, F. M. (2002). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography.
- Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Cirugeda, M. E. (2010). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107-117.
- Ferraz, M. C., & Santana, C. C. (2019). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH) and methanol (MeOH) on the enantioseparation of marinoepoxides on a cellulose-based chiral stationary phase using supercritical fluid chromatography. Journal of the Brazilian Chemical Society, 30(10), 2165-2173.
Sources
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- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of in vitro and in vivo results for trifluoromethyl compounds
A Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The "Fluorine Effect" Paradox
In modern drug discovery, the transition from a methyl group (-CH₃) to a trifluoromethyl group (-CF₃) is a classic "bioisosteric switch" used to optimize lead compounds. While often termed "Magic Fluorine" for its ability to boost potency and block metabolism, this modification frequently creates a dangerous disconnect between in vitro success and in vivo failure.
This guide objectively compares the performance of trifluoromethyl compounds against their non-fluorinated alternatives. It provides the experimental framework to validate whether the metabolic stability gained by CF₃ insertion translates into genuine therapeutic efficacy , or if it is negated by plasma protein binding (PPB) .
Part 1: The Physicochemical Pivot[2]
To understand the experimental data, we must first quantify the structural causality. The CF₃ group is not merely a "heavy methyl"; it is a distinct electronic and steric entity that fundamentally alters the molecule's behavior.[1]
Comparative Metrics: Methyl vs. Trifluoromethyl[1][2][3][4][5][6]
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Impact on Drug Performance |
| Van der Waals Volume | ~14 ų | ~40 ų | CF₃ is bulky (similar to isopropyl), causing conformational locks that can boost Selectivity . |
| Electronegativity | Electron Donating | Strong Electron Withdrawing | CF₃ lowers the pKa of adjacent amines (e.g., piperidine), improving Permeability and reducing lysosomal trapping. |
| Lipophilicity ( | Reference (0.0) | +0.7 to +1.2 | Drastically increases Membrane Permeability but risks high Plasma Protein Binding . |
| Bond Strength (C-X) | ~99 kcal/mol | ~116 kcal/mol | C-F bonds are oxidatively inert, blocking CYP450 Metabolism . |
Part 2: The In Vitro Trap (Metabolic Stability)
The most common reason for inserting a CF₃ group is to block a "metabolic hotspot"—typically a methyl group susceptible to rapid oxidative demethylation by Cytochrome P450 (CYP) enzymes.
Mechanism of Action: The Metabolic Blockade
The diagram below illustrates the mechanistic logic of why CF₃ analogs outperform CH₃ analogs in microsomal stability assays.
Figure 1: Mechanistic divergence of CYP450 interaction between Methyl and Trifluoromethyl substrates.
Experimental Protocol: Microsomal Stability Assay
Purpose: To quantify Intrinsic Clearance (
-
Preparation: Thaw Human Liver Microsomes (HLM) (0.5 mg/mL protein conc).
-
Incubation: Pre-incubate test compounds (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at t=0, 5, 15, 30, 45, 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Part 3: The In Vivo Translation (The Disconnect)
Here lies the critical failure point. A researcher sees the CF₃ analog has a
The CF₃ group significantly increases lipophilicity (LogP). This drives the compound to bind tightly to plasma proteins (Albumin, AGP), drastically reducing the Free Fraction (
The Law of Free Drug: Only unbound drug crosses membranes and engages the target.
If
Case Study: Optimization of a Kinase Inhibitor
Scenario: Replacing a metabolic soft-spot (Methyl) with CF₃ in a lead series.
| Compound | Substituent | IC₅₀ (Potency) | HLM | LogD (Lipophilicity) | PPB (% Bound) | Free Fraction ( | In Vivo Efficacy (AUC) |
| Cpd A | -CH₃ | 50 nM | 15 min | 2.1 | 92% | 0.08 | Low (Rapid Clearance) |
| Cpd B | -CF₃ | 12 nM | >120 min | 3.4 | 99.8% | 0.002 | Moderate (High binding offsets stability) |
Analysis:
-
Compound A fails because it is metabolized too fast.
-
Compound B looks perfect in vitro (high potency, high stability). However, the
dropped 40-fold (0.08 to 0.002). -
Result: The total plasma concentration of B is high, but the active concentration at the tissue site might be insufficient.
Part 4: Validation Workflow & Diagrams
To successfully navigate this trade-off, use the following decision tree. Do not proceed to in vivo PK without PPB data.
Figure 2: Strategic workflow for validating CF₃ substitutions before in vivo commitment.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Purpose: To determine
-
Setup: Use a Rapid Equilibrium Dialysis (RED) plate.
-
Loading: Add plasma spiked with compound (5 µM) to the donor chamber. Add PBS buffer to the receiver chamber.
-
Equilibration: Incubate at 37°C with shaking for 4 hours.
-
Analysis: Remove aliquots from both chambers. Match the matrix (add plasma to buffer samples, buffer to plasma samples).
-
Quantification: LC-MS/MS analysis.
-
Calculation:
References
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][3]
-
Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][4]
-
Purser, S., et al. (2008). Fluorine in pharmaceutical industry: The impact of fluorine introduction on metabolic stability and pharmacological properties. Chemical Society Reviews. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Plasma Protein Binding). [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Trifluoromethylated Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group is frequently employed to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] However, the metabolic fate of a drug candidate is not determined solely by the presence of a CF₃ group, but critically by its position within the molecular scaffold. This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated isomers, explaining the underlying biochemical principles and providing the experimental frameworks necessary for their evaluation.
The Biochemical Rationale: Why Positional Isomerism Matters
The metabolic stability of a compound is largely dictated by its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[4] The introduction of a CF₃ group enhances stability through two primary mechanisms:
-
High Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the CF₃ group itself highly resistant to direct enzymatic cleavage.[1][2]
-
Electronic Effects: As a potent electron-withdrawing group, the CF₃ substituent can deactivate an adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[3][5][6]
The crucial point for this discussion is that these effects are position-dependent .[1] A CF₃ group can sterically hinder enzyme access to a nearby metabolic "soft spot" or electronically deactivate a specific region of the molecule. Shifting the CF₃ group to a different position (e.g., from para to meta on a phenyl ring) can expose a previously shielded site or alter the electronic landscape, leading to dramatically different metabolic outcomes.
For instance, placing a CF₃ group at a known site of aromatic hydroxylation can effectively block that specific metabolic pathway.[3][7] However, this "metabolic switching" may redirect enzymes to other, less favorable positions on the molecule, potentially leading to the formation of different metabolites.[7] Understanding the metabolic stability of different positional isomers is therefore not just an academic exercise, but a critical step in selecting a lead candidate with an optimal pharmacokinetic profile.
Comparative Analysis: Evaluating Isomer Stability In Vitro
The most common and robust methods for assessing in vitro metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay . Microsomal assays primarily assess Phase I metabolism (CYP-mediated), while hepatocytes, being intact cells, provide a more comprehensive picture that includes both Phase I and Phase II (conjugation) pathways.[8][9]
The key metrics derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[7][10] A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.[7]
While specific head-to-head data for isomers is often proprietary, we can illustrate the concept with representative data based on common findings in drug discovery programs. Consider a hypothetical kinase inhibitor, "Compound A," with a phenyl ring susceptible to metabolism. We will compare the metabolic stability of the unsubstituted parent with its ortho-, meta-, and para- trifluoromethylated isomers in human liver microsomes (HLM).
| Compound | Position of CF₃ | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Compound A | None | 15 | 46.2 | High Clearance / Low Stability |
| Isomer 1 | para | > 60 | < 11.6 | Low Clearance / High Stability |
| Isomer 2 | meta | 45 | 15.4 | Medium Clearance / Moderate Stability |
| Isomer 3 | ortho | > 60 | < 11.6 | Low Clearance / High Stability |
Analysis of Results:
-
Compound A (Parent): The short half-life and high clearance suggest a significant metabolic liability on the unsubstituted phenyl ring, likely para-hydroxylation, a common metabolic pathway.
-
Isomer 1 (para-CF₃): By placing the CF₃ group at the most probable site of metabolism, this pathway is effectively blocked. The result is a dramatic increase in metabolic stability.
-
Isomer 2 (meta-CF₃): The meta substitution provides some electronic deactivation of the ring but may not completely prevent metabolism at the still-accessible para position, resulting in intermediate stability.
-
Isomer 3 (ortho-CF₃): The ortho position provides a strong steric shield for the adjacent positions and electronic deactivation of the entire ring, leading to high stability comparable to the para-isomer.
This example underscores the imperative to synthesize and test multiple isomers to identify the optimal substitution pattern for metabolic robustness.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls to verify the experimental outcome.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the workhorse for determining metabolic stability mediated by Phase I enzymes like CYPs.[4][11]
Objective: To determine the in vitro intrinsic clearance (CLint) of trifluoromethylated isomers by measuring the rate of disappearance of the parent compound over time in the presence of human liver microsomes.
Diagram of the Experimental Workflow:
Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each isomer in DMSO. Subsequently, create a 100 µM intermediate solution in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsome Preparation: On the day of the assay, thaw pooled human liver microsomes (from multiple donors to average out genetic variability) on ice. Dilute them in incubation buffer to a concentration of 1.0 mg/mL.
-
Reaction Setup (96-well plate format):
-
Add buffer to all wells.
-
Add the test compound working solution to the appropriate wells to achieve a final concentration of 1 µM.
-
Self-Validation Control: Include wells for a "-NADPH" control (replace NADPH solution with buffer) for each compound. A significant compound loss in the absence of the cofactor may indicate chemical instability or metabolism by non-NADPH-dependent enzymes.
-
Self-Validation Control: Include wells for a positive control compound with known metabolic characteristics (e.g., testosterone, verapamil) to confirm the metabolic competence of the microsome batch.
-
-
Initiation and Incubation: Pre-incubate the plate containing microsomes and test compounds at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration typically 1 mM NADPH).[12]
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (for LC-MS/MS normalization).[12] The "0 minute" sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[5]
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate Half-Life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (k / protein concentration in mg/mL) * 1000
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant system by using intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[8][9]
Objective: To determine the metabolic stability of trifluoromethylated isomers in a system that incorporates uptake, metabolism (Phase I and II), and potential efflux.
Diagram of the Hepatocyte Assay Logic:
Caption: Conceptual flow of compound metabolism in a hepatocyte assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed, serum-free incubation medium. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%. Adjust the cell density to a final concentration of ~1 million viable cells/mL.[13]
-
Compound Preparation: Prepare working solutions of each isomer at 2x the final concentration in incubation medium. The final test compound concentration is typically 1-2 µM.[13]
-
Incubation:
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the 2x compound working solutions to the cells to start the incubation.
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension.[13]
-
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension and quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[13][14][15]
-
Sample Processing and Analysis: The subsequent steps of protein precipitation by centrifugation and LC-MS/MS analysis are identical to the microsomal stability assay.
-
Data Calculation: The calculation of t½ and CLint is performed as described for the microsomal assay, with the clearance value being normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).
Conclusion: A Strategy for Success
The metabolic stability of a drug candidate is a critical determinant of its clinical viability.[16] For trifluoromethylated compounds, it is a dangerous oversimplification to assume that the mere presence of a CF₃ group guarantees metabolic robustness. As demonstrated, the positional isomerism of this powerful substituent has a profound impact on the molecule's interaction with metabolic enzymes.
A rigorous, comparative in vitro evaluation of key positional isomers is not an optional step but a fundamental component of a successful lead optimization campaign. By employing validated assays, such as those detailed here, drug development teams can make data-driven decisions, selecting candidates with a superior pharmacokinetic profile and a higher probability of success in the clinic.
References
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. [Link]
-
Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules. PMC. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Uniba. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]
-
ADME Hepatocyte Stability Assay. BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Influence of Various Polymorphic Variants of Cytochrome P450 Oxidoreductase (POR) on Drug Metabolic Activity of CYP3A4 and CYP2B6. PLOS One. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
The impact of the exposome on cytochrome P450-mediated drug metabolism. PMC - NIH. [Link]
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- 4. mttlab.eu [mttlab.eu]
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- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
validating the mechanism of action of a novel trifluoromethyl amine
Comparative Guide: Validating the Mechanism of Action of Novel -Trifluoromethyl Amines
Executive Summary
The incorporation of a trifluoromethyl (
We focus on three critical validation pillars: Basicity Modulation (pKa) , Target Residence Time (SPR) , and Metabolic Blockade .
Part 1: The Physicochemical Edge (Basicity & Permeability)
The primary mechanism by which
Mechanistic Causality[1][2]
-
Me-Amine (Control): High pKa (typically 9–10). At physiological pH (7.4), the amine is predominantly protonated (
). This charged species struggles to cross lipid bilayers passively. -
TF-Amine (Test): Reduced pKa (typically 5–7).[1] A significant fraction exists as the neutral free base at physiological pH, drastically enhancing passive membrane permeability and reducing lysosomal trapping.
Validation Data Summary
The following table illustrates the expected comparative profile between a standard methyl-amine and a trifluoromethyl-amine.
| Parameter | Me-Amine (Control) | TF-Amine (Test) | Mechanistic Implication |
| pKa (Basic) | 9.2 | 6.4 | TF-Amine is ~600x less basic; exists as neutral species at pH 7.4. |
| LogD (pH 7.4) | 0.8 | 2.1 | Enhanced lipophilicity drives membrane partitioning.[1] |
| PAMPA ( | 8-fold increase in passive permeability.[1] | ||
| hERG Inhibition | Reduced basicity lowers promiscuous binding to hERG channels.[1] |
Part 2: Target Engagement Validation (Surface Plasmon Resonance)
To validate that the
Experimental Protocol: Kinetic Profiling
Objective: Determine if the efficacy gain is driven by faster association (
-
Chip Preparation: Immobilize the target protein (e.g., Kinase/Protease) on a CM5 sensor chip via amine coupling to a level of ~2000 RU.[1]
-
Analyte Preparation: Prepare a 2-fold dilution series of TF-Amine and Me-Amine in running buffer (HBS-EP+ with 1% DMSO).
-
Injection Cycle:
-
Association: Inject analyte for 180s at 30
L/min. -
Dissociation: Switch to buffer flow for 600s.
-
Regeneration: 10mM Glycine-HCl pH 2.5 (if necessary).
-
-
Control: Include a DMSO solvent correction cycle.
Interpretation
The
Visualization: The Validation Workflow
The following diagram outlines the logical flow from synthesis to MoA confirmation.
Figure 1: Integrated workflow for validating the superiority of trifluoromethyl amines over methyl analogs.
Part 3: Metabolic Stability (The "Blockade" Effect)
A critical advantage of the
Experimental Protocol: Microsomal Stability
Objective: Prove that the
-
Incubation: Incubate test compounds (1
M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
Self-Validating Control[1]
-
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
-
Hypothesis Check: If the Me-Amine shows high clearance due to N-dealkylation or
-carbon oxidation, the TF-Amine must show a >5-fold increase in half-life to validate the "Metabolic Blockade" MoA.
Part 4: Mechanistic Signaling & Interaction[1]
To fully validate the MoA, one must visualize how the molecule interacts with the biological target compared to the alternative. The diagram below illustrates the dual-mechanism advantage: Electronic Repulsion/Attraction and Metabolic Shielding .
Figure 2: Mechanistic comparison showing binding enhancement and metabolic shielding of the CF3 group.
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Morgenthaler, M., et al. (2007). Predicting and Analyzing Interactions of Small Molecules with Proteins: The Kinetic Perspective. ChemMedChem. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Confirming Synthesis Intermediates by 2D NMR: A Comparative Methodology
This guide serves as a technical methodological standard for confirming the structure of synthesis intermediates using 2D NMR. It moves beyond basic spectral assignment to address the specific challenges of intermediates: lack of reference standards, potential instability, and structural ambiguity (e.g., regioisomers, stereoisomers).
Executive Summary: The "Black Box" of Intermediates
In multi-step synthesis, intermediates are often the most vulnerable point in the data chain. Unlike final products, they lack pharmacopeial reference standards. Relying solely on 1D ¹H NMR is a liability; overlapping multiplets, solvent suppression artifacts, and the inability to "see" quaternary carbons can lead to misassigned regioisomers that propagate through the synthesis.
This guide outlines a self-validating 2D NMR workflow designed to unambiguously confirm structures where 1D data is inconclusive. We compare techniques not just by theoretical capability, but by their utility in a high-throughput, time-sensitive synthesis environment.
Part 1: Comparative Analysis of 2D NMR Techniques
For synthesis intermediates, the choice of experiment is a trade-off between information density and acquisition time .
Table 1: The Structural Fingerprint Matrix
| Experiment | Correlation Type | Critical Utility for Intermediates | Sensitivity | Time Cost |
| COSY (Correlation Spectroscopy) | ¹H-¹H (2-3 bonds) | Verifying spin systems (e.g., confirming an ethyl group remains intact). | High | Low (<10 min) |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H (Chain) | "Lighting up" entire isolated spin systems (e.g., sugar moieties, peptide chains). | Medium | Medium (20-40 min) |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (1 bond) | Resolving overlapping proton signals by spreading them into the carbon dimension. | High (Proton Detected) | Low-Medium |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (2-4 bonds) | The Gold Standard. Connects fragments across heteroatoms and quaternary carbons. | Low (requires optimization) | High (>1 hr) |
| NOESY (Nuclear Overhauser Effect) | Through-Space (<5Å) | Determining stereochemistry (cis/trans, exo/endo). | Medium | High (Mixing time dependent) |
| ROESY (Rotating-frame Overhauser Effect) | Through-Space | Alternative to NOESY for mid-sized molecules (MW 700-1200) where NOE signal nulls. | Low-Medium | High |
Deep Dive: The "Blind Spot" in Stereochemistry (NOESY vs. ROESY)
A common pitfall in intermediate analysis is the "vanishing NOE." For small molecules (MW < 600), NOESY signals are positive.[1] For large biomolecules (MW > 1200), they are negative.[1]
-
The Danger Zone: Many synthesis intermediates (protected peptides, macrocycles) fall in the 700–1200 Da range. Here, the NOE enhancement crosses zero due to the tumbling rate (
), resulting in a blank spectrum. -
The Solution: Always use ROESY for molecules in this mass range. ROESY signals are always positive (opposite phase to diagonal), ensuring data integrity regardless of molecular weight [1, 5].
Part 2: Strategic Workflow (The Self-Validating Protocol)
Do not run every experiment blindly. Use this logic-gated workflow to minimize instrument time while maximizing structural certainty.
Diagram 1: Structural Elucidation Decision Tree
Caption: Logic flow for selecting 2D NMR experiments based on structural ambiguity and molecular weight.
Part 3: Detailed Experimental Protocols
Sample Preparation (The Foundation)
-
Concentration: Aim for 10–30 mg/mL for 2D work. While 1D can run on <1 mg, HMBC requires higher concentration to detect weak long-range couplings within a reasonable timeframe [2].
-
Solvent Choice: Avoid protic solvents (MeOH-d4) if exchangeable protons (NH, OH) are critical for connectivity (e.g., determining N-alkylation vs O-alkylation). Use DMSO-d6 or CDCl3 to preserve these couplings.
-
Tube Quality: Use high-precision tubes (Wilmad 535 or equivalent) to prevent shimming errors that destroy the resolution needed for 2D cross-peaks.
The "Connector" Protocol: HMBC for Regioisomers
HMBC is the only reliable method to distinguish regioisomers where protons are not on the coupling path (e.g., substitution on a pyrazole or imidazole ring).
-
Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).
-
Optimization: Set the long-range coupling constant (
) to 8 Hz (standard) or 5 Hz (for weak 4-bond couplings in aromatic systems). -
Interpretation:
-
Locate the quaternary carbon signal in the F1 (Carbon) dimension.
-
Identify which protons show cross-peaks to this carbon.[2][3]
-
Self-Validation: If you suspect N-alkylation, the N-methylene protons must show a 3-bond correlation to the ring carbons flanking the nitrogen. If they show a 2-bond correlation to a carbon with a proton attached, the substitution pattern is likely different [3, 7].
-
Handling Unstable Intermediates: Non-Uniform Sampling (NUS)
Intermediates often degrade in solution. Standard 2D experiments can take hours.
-
Method: Enable NUS (Non-Uniform Sampling) .[4]
-
Mechanism: Instead of sampling every data point in the indirect dimension (
), NUS randomly skips 50-75% of the points. -
Benefit: Reduces a 4-hour HMBC to 1 hour with minimal loss of resolution.
-
Reconstruction: Use Iterative Soft Thresholding (IST) or Compressed Sensing (CS) algorithms (standard in TopSpin/VnmrJ) to reconstruct the spectrum [8, 9].
Part 4: Case Study – Distinguishing Regioisomers
Scenario: Alkylation of a 1,2,4-triazole intermediate. Problem: Did the alkyl group attach to N1 or N2? 1D NMR: Shows the alkyl group signals and the triazole ring proton, but cannot definitively assign position due to lack of splitting.
Solution via HMBC:
-
Run HMBC: Focus on the correlation between the alkyl
protons and the triazole ring carbons. -
Analysis:
-
N1-Isomer: The alkyl
will show a strong 3-bond correlation to the C5 carbon (which has a distinctive chemical shift). -
N2-Isomer: The alkyl
will show correlations to both C3 and C5 (symmetry dependent), or distinct shifts differing from the N1 pattern.
-
-
Result: The presence of a specific long-range correlation to a quaternary carbon definitively maps the attachment point, validating the structure where NOE might be ambiguous due to ring rotation [3].
References
-
Jeol USA. (2026). Basics of NOE/NOESY: Causes and Solutions When NOE is Zero. Link
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC) Protocols. Link
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
-
Emery Pharma. (2018).[5] A Step-By-Step Guide to 1D and 2D NMR Interpretation. Link
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Link
-
Princeton University. (n.d.). 2D NMR: A correlation map between two NMR parameters. Link
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Link
-
American Pharmaceutical Review. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Link
-
Wagner, G., et al. (2018).[5][6] Nonuniform Sampling for NMR Spectroscopy. PubMed. Link
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [2309.13660] Non-Uniform Sampling Reconstruction for Symmetrical NMR Spectroscopy by Exploiting Inherent Symmetry [arxiv.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the results of a high-throughput screen for trifluoromethyl compounds
Executive Summary: The "Built-In" Reporter
In modern drug discovery, the trifluoromethyl (
When a High-Throughput Screen (HTS) yields a set of hits containing
This guide compares the three primary validation modalities—Ligand-Observed
The Challenge: HTS False Positives
Before comparing solutions, we must define the problem. A typical HTS campaign (fluorescence polarization or FRET) often yields hit rates of 0.5% – 2.0%. However, up to 80% of these can be artifacts .
| False Positive Mechanism | Cause | Detection Difficulty (Standard Assays) |
| Colloidal Aggregation | Compound forms micelles that sequester protein. | High. Looks like stoichiometric inhibition. |
| Optical Interference | Compound absorbs/fluoresces at assay wavelength. | Medium. Requires counter-screens.[1] |
| Chemical Reactivity | Covalent modification of nucleophilic residues. | High. Time-dependent inhibition. |
Comparative Analysis of Validation Methodologies
We evaluated three orthogonal techniques for validating
Technique A: Ligand-Observed
NMR (The Gold Standard for CF
)
-
Mechanism: Exploits the sensitivity of the
nucleus to changes in its chemical environment and tumbling rate upon protein binding. -
The "Why": Fluorine has zero background in biological systems (proteins don't contain fluorine). When a small molecule binds to a large protein, its rotational correlation time (
) increases, causing rapid transverse relaxation ( ). This results in line broadening or signal disappearance in specific pulse sequences (e.g., CPMG). -
Verdict: Superior for
compounds.[2] It confirms binding and solubility simultaneously.
Technique B: Surface Plasmon Resonance (SPR)
-
Mechanism: Measures changes in refractive index near a sensor surface as mass accumulates.
-
The "Why": Provides kinetic data (
, ) and dissociation constants ( ). -
Verdict: Excellent for kinetics but resource-intensive. Requires protein immobilization (which may occlude the binding site) and is sensitive to non-specific binding to the sensor matrix.
Technique C: Differential Scanning Fluorimetry (DSF/Thermal Shift)
-
Mechanism: Measures the increase in protein melting temperature (
) upon ligand binding. -
The "Why": High throughput and low cost.
-
Verdict: High false-negative rate for fragments or weak binders.
hits often bind with M affinity, which may not stabilize the protein enough to register a shift.
Data Summary: Method Performance Matrix
The following table summarizes the performance of these methods specifically for validating
| Feature | SPR (Biacore/Octet) | DSF (Thermal Shift) | |
| False Positive Detection | Excellent (Detects aggregates) | Good (Shape of sensorgram) | Poor (Aggregates can mimic stabilization) |
| Sensitivity (Weak Binders) | High ( | High ( | Low (Requires high affinity) |
| Protein Consumption | Low (10–50 | Low (if immobilized) | Low |
| Structural Insight | Yes (Chemical Shift Perturbation) | No | No |
| Throughput | Medium (Mix & Measure) | Medium (Chip regeneration) | High |
| CF | Direct observation of moiety | Indirect (Mass change) | Indirect (Global stability) |
Detailed Protocol: NMR Validation Workflow
This protocol utilizes the
Reagents:
-
Protein: Target protein (>20 kDa preferred for clear
contrast) at 10–20 M. -
Ligand:
hit compound at 50–100 M. -
Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard, sealed capillary).
-
Solvent: Buffer containing 10%
(for lock).
Step-by-Step Workflow:
-
Cocktail Preparation:
-
Group 3–5
hits into a single mixture. Ensure distinct chemical shifts (check 1D spectra first). -
Note: Avoid combining compounds with overlapping
signals (typical range -50 to -80 ppm).
-
-
Reference Spectrum (
):-
Acquire a
CPMG spectrum of the cocktail without protein. -
Parameters: Relaxation delay = 2s; CPMG spin-lock time = 50–200 ms.
-
Result: Sharp, intense peaks for all compounds.
-
-
Experimental Spectrum (
):-
Add protein (final conc. 10
M) to the cocktail. -
Acquire the
CPMG spectrum using identical parameters.
-
-
Analysis (The "Disappearance" Test):
-
Overlay Reference and Experimental spectra.
-
Binder: The
peak intensity decreases significantly (>50%) or broadens. This confirms the molecule is tumbling with the protein. -
Non-Binder: Peak remains sharp and intense.
-
Aggregator: All peaks in the cocktail (even non-binders) may show broadening due to viscosity changes or non-specific micelle interaction.
-
-
Competition Experiment (Specificity Check):
-
Add a known high-affinity binder (if available) to displace the hit.
-
Result: The "binder" peak should reappear (sharpen) as it is displaced into the free solution state.
-
Visualizing the Validation Logic
Diagram 1: The Validation Decision Tree
This flowchart guides the researcher from HTS hit to validated lead, prioritizing the
Caption: A strategic workflow for filtering HTS hits. Note that
Diagram 2: The
Relaxation Mechanism
Understanding why the signal changes is crucial for interpretation. This diagram illustrates the physical basis of the assay.
Caption: The Physics of Validation. Fast-tumbling free ligands yield sharp signals; slow-tumbling complexes cause rapid T2 relaxation, broadening the signal.
References
-
Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening. Link
-
Pomerantz, W. C., et al. (2012). "Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Determination of Ligand Binding Mode." ChemBioChem. Link
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link
-
Erlanson, D. A., et al. (2016).[3] "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Link
-
Michaud, S. A., et al. (2025). "Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy." Current Protocols. Link
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
Comparative Guide: Pharmacokinetics of Lead Compounds vs. Analogs
Strategic Framework: The Optimization Funnel
In drug discovery, the transition from a "Lead Compound" to a "Development Candidate" is rarely linear. It is a Darwinian process of selection where structural analogs are synthesized to fix specific liabilities—usually metabolic instability, poor solubility, or low bioavailability—without sacrificing potency.
As a Senior Application Scientist, I advocate for a "Filter and Verify" approach. You cannot subject every analog to a full animal PK study. Instead, you must use high-throughput in vitro assays to predict in vivo performance, filtering out poor performers before they reach the expensive and ethically constrained stage of animal testing.
The Logic of Causality
-
Why compare analogs? A lead compound often has potent biological activity but poor "drug-like" properties (e.g., rapid clearance). Analogs are designed to block metabolic "soft spots" (e.g., blocking oxidation sites with fluorine or methyl groups).
-
The Metric: The ultimate goal is usually to optimize Clearance (CL) and Bioavailability (F%) . Clearance drives half-life (
) and dosing frequency, while bioavailability drives the dose size and cost of goods.
Visualizing the Workflow
The following diagram illustrates the decision matrix for progressing an analog from synthesis to full PK profiling.
Figure 1: The "Filter and Verify" workflow. Analogs are screened in vitro to predict clearance before confirming with in vivo cassette dosing.
Experimental Protocols
A. In Vitro "Filter": Microsomal Stability Assay
Objective: To determine the Intrinsic Clearance (
Expert Insight: We use liver microsomes (subcellular fractions containing CYP450 enzymes) rather than whole hepatocytes for early screening because they are cheaper, more stable, and specifically isolate Phase I metabolism, which is the most common clearance route for small molecules.
Protocol:
-
Preparation: Thaw pooled liver microsomes (human/rat) on ice.
-
Reaction Mix: Prepare a master mix containing microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).
-
Spiking: Add the test analog (final concentration 1 µM) to the mix. Note: Keep substrate concentration low (<
) to ensure first-order kinetics. -
Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: At
min, remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
B. In Vivo "Validation": Cassette Dosing PK
Objective: To screen multiple analogs simultaneously in rodents to assess bioavailability and clearance.
Expert Insight: Cassette (N-in-1) dosing drastically reduces animal usage and analytical costs. However, beware of drug-drug interactions (DDI) . If one analog inhibits a CYP enzyme, it may artificially improve the PK of co-dosed analogs. Always validate the final candidate with a discrete (single-compound) study.
Protocol:
-
Formulation: Dissolve 5 distinct analogs in a compatible vehicle (e.g., 5% DMSO / 10% Solutol / 85% Saline). Ensure no precipitation.
-
Dose: Target 1 mg/kg per compound (Total load 5 mg/kg).
-
-
Administration:
-
Group A (IV): Bolus tail vein injection (n=3 rats).
-
Group B (PO): Oral gavage (n=3 rats).
-
-
Blood Sampling: Collect serial blood samples (via jugular vein or tail nick) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis:
-
Method: LC-MS/MS (MRM mode).
-
Selectivity: Ensure the molecular weights of analogs differ by at least 3 Da to avoid isotopic interference.
-
-
Data Processing: Generate concentration-time curves for each analyte.
Data Presentation & Analysis
Comparative Data: Lead vs. Optimized Analogs
The following table illustrates a typical progression. The Lead (Cmpd A) suffers from high clearance. Analog B blocks a metabolic soft spot but loses permeability. Analog C balances both.
| Parameter | Lead Compound A | Analog B (Blocked Site) | Analog C (Balanced) | Ideal Target |
| MW (Da) | 350 | 364 (+Me) | 368 (+F) | < 500 |
| Microsomal | 120 (High) | 15 (Low) | 25 (Low) | < 20 |
| Caco-2 | 25 (High) | 2 (Low) | 18 (High) | > 10 |
| In Vivo CL (mL/min/kg) | 65 | 10 | 14 | < 15 |
| Bioavailability (%F) | 12% | 25% | 68% | > 50% |
| Half-life ( | 0.8 | 4.5 | 3.8 | > 4.0 |
Key Pharmacokinetic Parameters (NCA)
We use Non-Compartmental Analysis (NCA) because it requires fewer assumptions than compartmental modeling.[1]
-
AUC (Area Under the Curve): Represents total drug exposure.
-
Calculated via the Linear Trapezoidal Rule.
-
-
Clearance (CL): The volume of blood cleared of drug per unit time.
-
Bioavailability (%F): The fraction of oral dose reaching systemic circulation.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
-
Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[2]
-
Manitpisitkul, P., et al. (2004). Pharmacokinetic theory of cassette dosing in drug discovery screening. Drug Metabolism and Disposition.[3][4][5][6]
-
Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology.
-
Zhang, D., et al. (2021). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. International Journal of Innovative Research in Medical and Pharmaceutical Sciences.
Sources
- 1. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. certara.com [certara.com]
- 5. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 6. ijirmps.org [ijirmps.org]
Assessing the Off-Target Effects of Trifluoromethylphenyl Amine: A Comparative Guide
Executive Summary
The incorporation of a trifluoromethylphenyl amine (TFMPA) moiety is a high-stakes strategy in medicinal chemistry. While the trifluoromethyl (
This guide objectively compares the TFMPA pharmacophore against its common alternatives—Chlorophenyl and Methylphenyl amines. We analyze the specific "Fluorine Effect" on safety pharmacology, focusing on hERG channel inhibition, metabolic switching, and kinase promiscuity.
Part 1: Comparative Analysis – The Fluorine Trade-Off
The decision to deploy a
Table 1: Physicochemical & Safety Profile Comparison
| Feature | Trifluoromethyl ( | Methyl ( | Chloro ( | Scientific Rationale |
| Electronic Effect | Strong Electron Withdrawing ( | Electron Donating ( | Moderate Electron Withdrawing ( | |
| Lipophilicity ( | High (+1.2 vs H) | Moderate (+0.5 vs H) | Moderate/High (+0.7 vs H) | The high lipophilicity of |
| Metabolic Stability | High (Blocks oxidation) | Low (Benzylic oxidation risk) | Medium (Stable, but reactive metabolites possible) | |
| hERG Liability | High Risk | Low/Moderate Risk | Moderate Risk | Lipophilicity + |
| CYP Inhibition | Moderate (Type II binding) | Low | Moderate | The lone pairs on Fluorine can interact with Heme-Fe in specific geometries, though less common than N-heterocycles. |
Part 2: Critical Off-Target Assessment Protocols
To validate the safety of a TFMPA-containing lead, you must move beyond standard
Deep Dive 1: hERG Channel Trapping (Cardiotoxicity)
The Mechanism:
Lipophilic amines are notorious hERG blockers. The
Protocol: Automated Patch Clamp (Whole-Cell Configuration) Standard manual patch clamp is too slow for SAR cycles; automated systems (e.g., QPatch, SyncroPatch) are required for statistical power.
-
Cell Line: CHO or HEK293 cells stably expressing
(hERG). -
Solutions:
-
Internal (Pipette): 120 mM KCl, 5.37 mM
, 1.75 mM , 10 mM HEPES, 4 mM ATP- , 10 mM EGTA (pH 7.2). -
External (Bath): 145 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol (The "Validation Step"):
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500ms (opens channels, rapid inactivation).
-
Repolarize to -50 mV for 500ms (removes inactivation, revealing the high-amplitude tail current).
-
Why: The tail current at -50 mV is the most accurate measure of drug block.
-
-
Compound Application:
-
Apply Vehicle (0.1% DMSO) for 3 minutes (Baseline).
-
Apply Test Compound (TFMPA derivative) at 4 concentrations (e.g., 0.1, 1, 10, 30
). -
Positive Control: E-4031 (Target
in manual patch, often higher in automated).
-
-
Analysis:
-
Calculate % Inhibition of the peak tail current.
-
Flag: Any compound with
requires a safety margin calculation (Safety Margin = hERG / Free ).
-
Deep Dive 2: Kinome Selectivity (Promiscuity)
The Mechanism:
The hydrophobicity of the
Protocol: Competition Binding Assay (KinomeScan) Do not rely solely on enzymatic activity assays, which can be affected by fluorescence interference from the aromatic amine.
-
Method: Active-site directed competition binding (phage display or bead-based).
-
Tracer: Immobilized ligand on beads; DNA-tagged kinase in solution.
-
Competition:
-
Incubate Kinase + Beads + Test Compound (at 1
and 10 ). -
If the TFMPA compound binds the kinase active site, it prevents the kinase from binding the beads.
-
-
Readout: qPCR of the DNA tag associated with the beads.
-
Metric: Percent of Control (PoC).
-
Interpretation: A "clean" profile will show high specificity. A "dirty" profile (typical of unoptimized TFMPA leads) will show >65% inhibition across diverse families (TK, STE, CMGC).
-
Part 3: Visualizing the Decision Logic
The following diagrams illustrate the strategic workflow for assessing these compounds and the mechanistic basis of the toxicity.
Diagram 1: The "Fluorine Safety" Decision Tree
This workflow guides the researcher from the initial hit to a validated lead, specifically addressing
Caption: Strategic workflow for evaluating Trifluoromethylphenyl amine hits, prioritizing lipophilicity correction before biological testing.
Diagram 2: Mechanism of hERG Trapping
A schematic representation of why the TFMPA moiety is prone to blocking the hERG channel.
Caption: The "Lipid-Pore Pathway" where TFMPA compounds access the hERG channel via the membrane and stack with aromatic residues.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]
-
Sophion Bioscience. (2024). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch. [Link]
-
Reaction Biology. (2024). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
A Senior Application Scientist's Guide to the Validation of Pharmacophore Models for Trifluoromethyl-Containing Ligands
Introduction: The Trifluoromethyl Group and the Imperative for Rigorous Pharmacophore Validation
In modern medicinal chemistry, the trifluoromethyl (CF₃) group is a cornerstone of rational drug design.[1][2] Its strategic incorporation into molecular scaffolds can profoundly enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating lipophilicity and electronic characteristics.[1][3][4] However, the unique electronic nature and steric profile of the CF₃ group also present a significant challenge for computational modeling. Standard pharmacophore feature definitions, such as 'hydrophobic,' may not adequately capture the nuanced multipolar interactions that a CF₃ group can engage in within a protein binding pocket.[5]
This guide provides a comprehensive framework for validating pharmacophore models developed for trifluoromethyl-containing ligands. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring that the validation process is not merely a formality but a robust, self-validating system that builds confidence in your virtual screening campaigns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling with scientific integrity.
Pillar 1: The Strategic Foundation - Dataset Curation
The predictive power of any pharmacophore model is fundamentally limited by the quality of the data on which it is built and validated. A flawed dataset will invariably lead to a flawed model, regardless of the sophistication of the validation metrics employed.
The Challenge of the Decoy Set
A rigorous validation requires testing a model's ability to distinguish a small set of known active compounds from a much larger set of inactive, yet chemically similar, molecules known as "decoys."[6][7] The generation of a high-quality decoy set is the most critical and often underestimated step in the validation workflow. The goal is to create a dataset that challenges the model to recognize specific pharmacophoric patterns rather than simple physicochemical properties.
Why This Matters: If decoys are physicochemically dissimilar from the actives (e.g., much lower molecular weight or different charge states), the model may achieve high "enrichment" scores simply by acting as a crude property filter, not by identifying the crucial 3D arrangement of interaction features. This creates a dangerously misleading sense of confidence in the model's predictive power.
Protocol: Generating a Property-Matched Decoy Set
This protocol outlines the generation of a robust decoy set, a crucial step for credible pharmacophore model validation.
-
Source Actives: Compile a set of structurally diverse, known active ligands for your target of interest. Ensure that their activity has been confirmed through reliable experimental assays.
-
Source Decoys: Utilize a large, commercially available screening library (e.g., ZINC, ChEMBL) as the source for potential decoy molecules.
-
Calculate Physicochemical Properties: For each active compound, calculate a panel of key 1D physicochemical properties:
-
Molecular Weight (MW)
-
LogP (a measure of lipophilicity)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Rotatable Bonds
-
Net Molecular Charge
-
-
Property-Matching: For each active ligand, computationally search the screening library to identify a subset of molecules (typically 30-50 per active) that have similar physicochemical properties within defined tolerances (e.g., MW ± 50 Da, LogP ± 1).[8]
-
Ensure Dissimilarity: Crucially, ensure that the selected decoys are topologically distinct from the active compounds.[9] This is typically achieved by calculating a 2D fingerprint (e.g., Morgan or ECFP) and setting a Tanimoto similarity threshold (e.g., < 0.7) to exclude molecules that are too similar to the actives.
-
Compile the Final Database: Combine the set of known actives with the curated, property-matched decoys to form the final validation database. This database is now primed to rigorously test the pharmacophore model's ability to discern true actives from challenging non-actives.
Pillar 2: A Comparative Analysis of Validation Methodologies
Once a robust validation database is prepared, several statistical methods can be employed to quantify the performance of a pharmacophore model.[10] It is rare for a single metric to tell the whole story; therefore, a multi-faceted approach is strongly recommended. Here, we compare three of the most authoritative and widely used validation metrics: The Güner-Henry (GH) Score, the Enrichment Factor (EF), and the Receiver Operating Characteristic (ROC) Curve Analysis.
The Methodologies Explained
-
Enrichment Factor (EF): This metric measures how much better the pharmacophore model is at finding active compounds compared to a random selection. An EF of 10 means the model finds 10 times more actives in a given fraction of the database than would be expected by chance.[10][11]
-
Güner-Henry (GH) Score: The GH score is a more holistic metric that ranges from 0 (null model) to 1 (ideal model).[12] It cleverly integrates several key performance indicators, including the percentage of actives found (yield of actives), the percentage of the database screened, and the enrichment factor, into a single, robust score.[10][13] A GH score above 0.7 is generally considered indicative of a very good model.[13]
-
ROC Curve and AUC: A ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various ranking thresholds.[10][14] The Area Under the Curve (AUC) provides a measure of the model's overall ability to discriminate between actives and decoys.[10] An AUC of 1.0 represents a perfect model, while an AUC of 0.5 signifies a random, non-predictive model.[10]
Comparative Performance Data
To illustrate how these metrics work in practice, consider the following hypothetical validation results for two different pharmacophore models (Model A and Model B) screened against a database of 100 actives and 4,900 decoys.
| Metric | Model A (5-feature) | Model B (4-feature, CF₃ as Hydrophobic) | Interpretation |
| Database Size | 5,000 | 5,000 | Total compounds screened. |
| Actives in Database | 100 | 100 | Known binders. |
| Decoys in Database | 4,900 | 4,900 | Property-matched non-binders. |
| Hits at 1% Screened | 25 | 15 | Number of compounds matching the model in the top 1% of the database. |
| Actives Found at 1% | 20 | 10 | Number of true actives identified in the top 1%. |
| Enrichment Factor (EF) at 1% | 40.0 | 20.0 | Model A is significantly better at early enrichment. |
| Total Actives Found (Hits) | 85 | 95 | Model B finds more actives overall, but is less efficient. |
| Güner-Henry (GH) Score | 0.82 | 0.65 | Model A is a highly predictive model. Model B is decent but lacks discriminatory power. |
| ROC AUC | 0.91 | 0.78 | Confirms Model A's superior ability to distinguish actives from decoys. |
Causality and Insight: In this scenario, Model A, which likely defines the interactions of the CF₃ group more specifically (perhaps with a dedicated halogen-bond donor or a more constrained hydrophobic feature), demonstrates superior early enrichment (EF=40) and overall predictivity (GH=0.82, AUC=0.91). Model B, which uses a generic hydrophobic feature, identifies more actives overall but is less efficient, retrieving many more false positives in the early stages of the screen. For a resource-intensive drug discovery campaign, the early enrichment provided by Model A is far more valuable.
Pillar 3: Visualizing the Validation Workflow for Clarity and Decision-Making
To ensure a logical and reproducible validation process, the entire workflow can be visualized. This not only clarifies the sequence of operations but also highlights critical decision points.
Overall Pharmacophore Validation Workflow
This diagram illustrates the end-to-end process, from initial data collection to the final validated model ready for virtual screening.
Caption: The comprehensive workflow for pharmacophore model validation.
Conclusion: From Validation to Confident Discovery
Validating a pharmacophore model, especially for challenging ligands containing moieties like the trifluoromethyl group, is an indispensable scientific practice. It transforms the model from a theoretical construct into a validated, predictive tool capable of enriching virtual screening hit lists with genuinely promising candidates. By focusing on the meticulous creation of property-matched decoy sets and employing a suite of robust statistical metrics like the GH score and ROC AUC, researchers can move forward with a high degree of confidence. This rigorous approach minimizes the risk of costly false positives in downstream experimental assays and ultimately accelerates the entire drug discovery pipeline.
References
-
Corbo, M. et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3417. Available at: [Link]
-
Ge, D. et al. (2021). The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. Scientific Reports, 11(1), 1-14. Available at: [Link]
-
Schrödinger. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. Available at: [Link]
-
Ekins, S., & Mestres, J. (2010). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In Comprehensive Medicinal Chemistry II (pp. 489-509). Elsevier. Available at: [Link]
-
Al-Robayan, A. et al. (2023). Integrative computational approach identifies novel JAK2 inhibitors from the ChEMBL database. Scientific Reports, 13(1), 1-16. Available at: [Link]
-
Ahammad, F. et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12301. Available at: [Link]
- Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
-
Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Available at: [Link]
-
Carazo, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. Available at: [Link]
-
Soni, R. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4933. Available at: [Link]
-
Kaserer, T., Beck, K. R., Akram, M., Glen, R. C., & Kirchmair, J. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of chemical information and modeling, 54(11), 2919-2936. Available at: [Link]
- Patel, H. R. et al. (2014). Designing potent antitrypanosomal agents using 3d-qsar pharmacophore modelling, virtual screening and molecular docking. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1059.
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Available at: [Link]
-
Liu, X. et al. (2012). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 13(12), 15949-15963. Available at: [Link]
-
Carazo, M. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). How do I develop a decoy set for virtual screening validation?. Available at: [Link]
-
Tran-Nguyen, V. K., et al. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology, 9, 33. Available at: [Link]
- Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582-6594.
- Pinto, D. C. G. A., & Silva, A. M. S. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(9), 868.
-
Baber, J. C., et al. (2022). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of the American Chemical Society, 144(34), 15561-15570. Available at: [Link]
-
Imber, V., et al. (2021). Generating property-matched decoy molecules using deep learning. Bioinformatics, 37(15), 2134-2141. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Comparative Guide: Characterizing Binding Affinities of a Compound Series to a Target Protein
Senior Application Scientist Note:
In drug discovery, the "best" method for binding affinity is contextual. While
This guide structures a robust workflow using Surface Plasmon Resonance (SPR) as the primary engine for ranking, supported by Isothermal Titration Calorimetry (ITC) for thermodynamic validation.
Part 1: Strategic Method Selection
Before beginning experimental work, select the technique that matches your campaign stage. For a compound series (typically 10–100 analogs), throughput and kinetic resolution are paramount.
Comparative Analysis of Binding Modalities[1][2]
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) | FP (Fluorescence Polarization) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( | Affinity ( |
| Throughput | Medium/High (Automated) | Low (One interaction/hour) | High | Very High |
| Labeling | Label-free (Protein immobilized) | Label-free (Solution phase) | Often requires Fluorescent Label | Requires Fluorescent Probe |
| Sample Usage | Low (Ligand), Low (Protein) | High (mg quantities of protein) | Low | Low |
| Best For... | Ranking series & Kinetic SAR | Gold-standard validation of top hits | Difficult targets (membrane proteins) | HTS / Primary Screening |
Recommendation: Use SPR for the primary characterization of your compound series to generate kinetic SAR. Use ITC to validate the top 3–5 compounds to confirm binding stoichiometry and thermodynamic drivers (enthalpy vs. entropy driven binding) .
Part 2: Experimental Workflow
The following workflow ensures that artifacts are filtered out early, and only high-confidence binders move to detailed characterization.
Caption: Integrated workflow for characterizing a compound series, moving from quality control to kinetic ranking and thermodynamic validation.
Part 3: Detailed Protocol – SPR Kinetic Profiling
This protocol uses a Multi-Cycle Kinetics (MCK) approach, which is the industry standard for generating accurate
System Preparation
-
Instrument: Biacore T200/8K or equivalent.
-
Chip: CM5 (Carboxymethylated dextran) is standard for soluble proteins.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration exactly between running buffer and samples (usually 1-2%) to minimize bulk refractive index jumps.
Protein Immobilization (Amine Coupling)
-
Activation: Inject EDC/NHS (1:1) for 7 minutes to activate surface carboxyl groups.
-
Ligand Injection: Dilute target protein in 10 mM Sodium Acetate (pH 4.5–5.5). Inject until desired immobilization level (
) is reached.-
Calculation:
. -
Target: For small molecules, aim for a theoretical
of 30–50 RU to avoid mass transport limitation artifacts.
-
-
Blocking: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to deactivate remaining esters.
Compound Preparation
-
Prepare a top concentration (e.g., 10
M or estimated ). -
Perform a 2-fold or 3-fold serial dilution (5–8 points) in running buffer.
-
Zero Concentration: Include at least 2 blank injections (buffer only) for double-referencing.
Injection Cycles (The Run)
For each concentration:
-
Association: Inject analyte for 60–120 seconds. Note: Ensure curvature is visible for accurate
fitting. -
Dissociation: Switch to buffer flow for 120–600 seconds. Note: Long dissociation times are required for high-affinity (slow off-rate) compounds.
-
Regeneration: If the protein doesn't self-regenerate (common with small molecules), use a mild wash (e.g., 10 mM Glycine pH 2.5 or 50% DMSO pulse) .
Data Analysis
-
Zeroing: Subtract the Reference Channel (unmodified surface) from the Active Channel.
-
Double Referencing: Subtract the "Buffer Only" blank injection to remove systematic drift.
-
Fitting: Fit globally to a 1:1 Langmuir Binding Model .
-
Check: Does the fit follow the data? Look for "square wave" binding (indicates nonspecific binding or too fast to measure) vs. exponential curves (true binding).
-
Part 4: Data Interpretation & Causality
Comparing compounds solely by
The Kinetic Map (Iso-affinity)
-
Compound A: Fast On / Fast Off
Rapid equilibrium, short residence time. -
Compound B: Slow On / Slow Off
Long residence time.
Senior Scientist Insight: For targets where sustained occupancy is required (e.g., enzymes), prioritize Compound B . A slow
Visualizing Interaction Types
Caption: Distinguishing true binding events from artifacts based on sensorgram shape analysis.
Part 5: Troubleshooting & Validation
Self-Validating the Protocol:
-
The
Check: The experimental should match the theoretical . If Exp Theo , you likely have non-specific binding or aggregation.[1] -
Stoichiometry (ITC): If SPR shows a 1:1 fit but ITC gives
, your protein may be 50% inactive, or the compound induces dimerization. Always validate key hits with ITC.
Representative Data Table
| Compound ID | Residence Time (min) | Interpretation | |||
| Cmpd-001 | 100 | 1.6 | Fast kinetics; likely a starting hit. | ||
| Cmpd-002 | 2 | 33.3 | Lead Candidate. High affinity driven by slow off-rate. | ||
| Cmpd-003 | 100 | 0.03 | High affinity driven by fast on-rate; likely limited efficacy. |
References
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. BioRxiv. Available at: [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules. Available at: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters. Methods in Molecular Biology. Available at: [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. Available at: [Link]
Sources
Independent Verification of the Biological Activity of 3-[3-(trifluoromethyl)phenyl]butan-1-amine
[1]
Executive Summary & Pharmacological Context[1][2]
3-[3-(trifluoromethyl)phenyl]butan-1-amine represents a specific structural probe in the serotonergic space.[1] Unlike the classical phenethylamine scaffold (2-carbon linker) found in serotonin and dopamine, this molecule features a 4-carbon (butyl) backbone with the aryl group positioned at the 3-carbon (
Why Verification is Critical:
-
Safety Screening (5-HT
Liability): The 3-trifluoromethylphenyl moiety is the pharmacophore responsible for the potent 5-HT agonism seen in Norfenfluramine (the metabolite of Fenfluramine), which caused cardiac valvulopathy.[1] Verification must confirm whether the extended alkyl chain mitigates or retains this toxicity.[1] -
Selectivity Profiling: Extending the distance between the basic amine and the aromatic ring often shifts ligand activity from agonism to antagonism or alters receptor subtype selectivity (e.g., 5-HT
vs 5-HT ).[1]
Structural Comparison
| Feature | Test Subject (3-[3-(trifluoromethyl)phenyl]butan-1-amine) | Norfenfluramine (Reference Standard) | Serotonin (Endogenous Ligand) |
| Backbone | Butan-1-amine (4-carbon) | Propan-2-amine (3-carbon, branched) | Ethanamine (2-carbon) |
| Aryl Position | |||
| Pharmacophore | 3-CF | 3-CF | 5-OH-Indole |
| Risk Profile | Unknown (Requires Verification) | High (5-HT | N/A |
Comparative Analysis Framework
To objectively verify the performance of the test subject, it must be screened alongside valid positive and negative controls.[1]
Recommended Reference Standards
-
Positive Control (Affinity): Chlorpromazine or Mesulergine (Non-selective 5-HT antagonists) to validate binding assay integrity.[1]
-
Positive Control (Function):
-Methyl-5-HT (Non-selective agonist) or Lorcaserin (Selective 5-HT agonist).[1] -
Safety Reference: Norfenfluramine (Must be included to quantify the "Safety Margin" regarding 5-HT
activation).
Expected Outcomes (SAR Hypothesis)
Based on established Structure-Activity Relationships (SAR) of phenylalkylamines:
-
Hypothesis A (Chain Extension Effect): The extension to a
-arylbutylamine typically reduces affinity for 5-HT receptors compared to the -phenethylamine parent, potentially improving the safety profile.[1] -
Hypothesis B (Binding Mode): The increased flexibility may allow the molecule to adopt a conformation that binds the Monoamine Transporters (SERT/DAT) rather than GPCRs.[1] Verification must include SERT inhibition assays.[1]
Experimental Protocols for Verification
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the Equilibrium Dissociation Constant (
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing human 5-HT
and 5-HT receptors.[1] -
Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Incubation:
-
Filtration & Counting:
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: [1]
-
Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Distinguish between Agonist (activator), Antagonist (blocker), and Inverse Agonist.[1] Crucial for 5-HT
-
Cell Loading:
-
Compound Injection:
-
Interpretation:
Visualizing the Verification Logic
The following diagram illustrates the decision tree for interpreting the biological activity of the test subject based on the "Fenfluramine Pharmacophore" risk.
Caption: Decision matrix for classifying the test compound based on binding affinity and functional efficacy relative to the valvulopathic 5-HT2B receptor.
Data Presentation & Reporting
When publishing your verification results, summarize the data in the following standardized format to ensure reproducibility.
Table 1: Binding Affinity Profile ( values)
| Receptor Target | Test Subject ( | Norfenfluramine ( | Interpretation |
| 5-HT | Determine Exp. | ~200 | Hallucinogenic potential?[1][2] |
| 5-HT | Determine Exp. | ~15 | CRITICAL: Cardiotoxicity Risk |
| 5-HT | Determine Exp.[1] | ~50 | Anorectic Efficacy |
| SERT | Determine Exp. | ~2000 | Reuptake Inhibition?[1] |
Table 2: Functional Efficacy ( & )
| Receptor | Activity Type | Efficacy relative to 5-HT (%) | |
| 5-HT | Agonist/Antagonist | Value | < 15% (Desired for Safety) |
| 5-HT | Agonist/Antagonist | Value | > 80% (Desired for Efficacy) |
References
-
Roth, B. L., et al. (2000).[1] Screening the Receptorome to Discover the Molecular Targets for Plant-Derived Psychoactive Compounds. National Institute of Mental Health Psychoactive Drug Screening Program (PDSP) . [Link][1]
-
Setola, V., et al. (2007).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[1] Molecular Pharmacology , 71(1), 237-249.[1] [Link]
-
Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling , 1, 559-579.[1][3] [Link][1]
-
PubChem Database. (2024).[1] Compound Summary for CAS 1225961-33-0. National Center for Biotechnology Information . [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
